molecular formula C13H19BrClN B1318423 N-(4-Bromobenzyl)cyclohexanamine hydrochloride CAS No. 1158371-88-0

N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Cat. No.: B1318423
CAS No.: 1158371-88-0
M. Wt: 304.65 g/mol
InChI Key: RBWGDOOIQMPBDU-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C13H19BrClN and its molecular weight is 304.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWGDOOIQMPBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589500
Record name N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158371-88-0
Record name N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a valuable building block in pharmaceutical research and development. The core of this synthesis is a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

  • Reductive Amination: The initial and key step involves the reaction of 4-bromobenzaldehyde with cyclohexylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine, N-(4-Bromobenzyl)cyclohexanamine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2][3]

  • Hydrochloride Salt Formation: The resulting free base, N-(4-Bromobenzyl)cyclohexanamine, is then converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for pharmaceutical applications.[4][5]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Schiff Base (Imine) Intermediate 4-Bromobenzaldehyde->Imine_Intermediate Reaction with Cyclohexylamine Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine_Intermediate Free_Base N-(4-Bromobenzyl)cyclohexanamine Imine_Intermediate->Free_Base Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Free_Base Final_Product This compound Free_Base->Final_Product Protonation HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base)

Materials:

  • 4-Bromobenzaldehyde

  • Cyclohexylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde). To this solution, add cyclohexylamine (1.0-1.2 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose the excess sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the organic product.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine as an oil or solid.

  • Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base.

Step 2: Synthesis of this compound

Materials:

  • N-(4-Bromobenzyl)cyclohexanamine (from Step 1)

  • Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride.

Procedure:

  • Salt Formation: Dissolve the purified N-(4-Bromobenzyl)cyclohexanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 equivalents) dropwise. Alternatively, bubble dry hydrogen chloride gas through the solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Data Presentation

The following table provides a template for the quantitative data that should be collected during the synthesis.

Parameter4-BromobenzaldehydeCyclohexylamineSodium BorohydrideN-(4-Bromobenzyl)cyclohexanamineN-(4-Bromobenzyl)cyclohexanamine HCl
Molecular Weight ( g/mol ) 185.0299.1737.83268.19304.65
Equivalents 1.01.11.5--
Moles (mmol) [To be filled][To be filled][To be filled][Theoretical][Theoretical]
Mass (g) [To be filled][To be filled][To be filled][Experimental][Experimental]
Volume (mL) N/A[To be filled]N/AN/AN/A
Yield (%) ---[To be filled][To be filled]
Purity (%) >98%>99%>98%[To be filled]>95%[6]
Appearance White solidColorless liquidWhite powder[Oil/Solid]White solid

*Note: This table is a template. The values in italics are to be determined experimentally.

Characterization Data (Expected)

While specific experimental spectra for this compound were not found in the literature, the following are the expected characteristic signals based on its structure:

  • ¹H NMR:

    • Aromatic protons (4H): Two doublets in the aromatic region (approx. δ 7.2-7.6 ppm).

    • Benzyl CH₂ (2H): A singlet or AB quartet around δ 3.5-4.0 ppm.

    • Cyclohexyl CH (1H): A multiplet around δ 2.5-3.0 ppm.

    • Cyclohexyl CH₂ (10H): A series of broad multiplets in the aliphatic region (approx. δ 1.0-2.0 ppm).

    • N-H proton (1H): A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt, this peak may be shifted downfield.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 120-140 ppm, including the carbon attached to bromine (C-Br) at a characteristic chemical shift.

    • Benzyl CH₂: A signal around δ 50-55 ppm.

    • Cyclohexyl CH: A signal around δ 55-60 ppm.

    • Cyclohexyl CH₂: Several signals in the aliphatic region (δ 20-35 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ for the free base. For the hydrochloride salt, this will be a broad and strong absorption in the 2400-2800 cm⁻¹ region due to the R₂NH₂⁺ stretch.

    • C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) for the free base at m/z 267 and 269 in an approximately 1:1 ratio, which is characteristic of the presence of a single bromine atom. The spectrum of the hydrochloride salt may not show the molecular ion of the salt itself but rather that of the free base after loss of HCl.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and decisions in the synthesis process.

G Start Start Imine_Formation Imine Formation Start->Imine_Formation Reduction Reduction with NaBH4 Imine_Formation->Reduction Check_Completion_Imine Imine Formation Complete? Imine_Formation->Check_Completion_Imine Workup Aqueous Work-up Reduction->Workup Check_Completion_Reduction Reduction Complete? Reduction->Check_Completion_Reduction Purification Purification (Chromatography) Workup->Purification Check_Purity Product Pure? Workup->Check_Purity Salt_Formation HCl Salt Formation Purification->Salt_Formation Isolation Isolation & Drying Salt_Formation->Isolation End End Isolation->End Check_Completion_Imine->Imine_Formation No, continue stirring Check_Completion_Imine->Reduction Yes Check_Completion_Reduction->Reduction No, continue stirring Check_Completion_Reduction->Workup Yes Check_Purity->Purification No Check_Purity->Salt_Formation Yes

Caption: Logical workflow for the synthesis of this compound.

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers and drug development professionals can use this information to develop a robust and efficient synthetic route for this important chemical intermediate. It is always recommended to perform small-scale trial reactions to optimize the conditions for yield and purity before scaling up the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (CAS No. 1158371-88-0). Due to the limited availability of direct experimental data for this specific compound, this guide integrates computational predictions, data from structurally similar analogs, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. This approach offers a robust framework for researchers initiating studies on this and related molecules. The guide includes structured data tables, detailed methodologies for crucial experiments, and workflow diagrams to support laboratory investigations.

Introduction

This compound is a secondary amine hydrochloride. Its structure, featuring a cyclohexyl ring and a bromobenzyl group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are common. The bromine atom provides a site for further functionalization, and the amine group's basicity is critical for its interaction with biological systems and its formulation as a hydrochloride salt.

Accurate characterization of physicochemical properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental in drug discovery and development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.[1][2]

This guide serves as a foundational resource for researchers, providing the available data and the necessary experimental frameworks to fully characterize this compound.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide context.

Data for this compound
PropertyValueSource / Method
CAS Number 1158371-88-0[3]
Molecular Formula C₁₃H₁₉BrClN[3]
Molecular Weight 304.65 g/mol [3]
Computed LogP 4.2932[3]
Topological Polar Surface Area (TPSA) 12.03 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 3[3]
Data for Structurally Analogous Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
Cyclohexylamine 99.17-17.7134.510.641.49
4-Bromobenzylamine hydrochloride 222.51Not AvailableNot AvailableNot AvailableNot Available
Cyclohexylamine hydrochloride 135.64High-melting solidNot AvailableNot AvailableNot Available

Experimental Protocols

The following sections detail standardized protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point provides an indication of purity and is a fundamental physical property.[4] For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.[5]

Methodology: Capillary Melting Point Method [6]

  • Sample Preparation: The sample must be completely dry and in a fine powdered form.[4] If the sample is coarse, it should be crushed using a mortar and pestle.

  • Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end. This process can be aided by dropping the capillary through a long glass tube to ensure tight packing.[7] The final packed sample height should be 2-3 mm.[7]

  • Measurement:

    • The capillary tube is placed in a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/min) is used to get a preliminary range.[5]

    • For an accurate measurement, a new sample is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C/min.[5]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

Methodology: Shake-Flask Method for Thermodynamic Solubility [9]

  • Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[9]

  • Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility is reported in units such as mg/mL or µM.

pKa Determination

The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[10][11] For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms.

Methodology: Potentiometric Titration [11][12][13]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Nitrogen may be purged through the solution to remove dissolved carbon dioxide.[12]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.[12]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point (the point of greatest slope) is determined, often by analyzing the first or second derivative of the curve.[14] The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an organic phase (typically n-octanol) and an aqueous phase.[15] It is a key indicator of a drug's ability to cross cell membranes.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [16][17]

  • Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[18]

  • Calibration: A series of reference compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time of the target compound is measured, its k' is calculated, and its LogP value is interpolated from the calibration curve.

Visualizations

The following diagrams illustrate standard workflows and relationships relevant to the physicochemical characterization of a research compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Profiling Synthesis Synthesis of Compound Purification Purification & Structure Confirmation (NMR, MS) Synthesis->Purification MP Melting Point (Purity Check) Purification->MP Solubility Aqueous Solubility (Shake-Flask) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Determination (RP-HPLC) Purification->LogP Stability Chemical Stability (pH, Temp) Purification->Stability Data Compile Data & Build Physicochemical Profile MP->Data Solubility->Data pKa->Data LogP->Data Stability->Data Decision Go/No-Go Decision for Further Development Data->Decision

Caption: Experimental workflow for physicochemical characterization.

G ADME ADME Profile (In Vivo Behavior) Solubility Aqueous Solubility Solubility->ADME Absorption LogP Lipophilicity (LogP) LogP->ADME Permeability, Distribution pKa Ionization (pKa) pKa->ADME Solubility, Absorption MW Molecular Size (MW) MW->ADME Diffusion, Excretion

Caption: Relationship between physicochemical properties and ADME.

References

In-depth Technical Guide: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive review of available scientific literature and databases, it has been determined that there is currently no publicly available information regarding the mechanism of action, pharmacological properties, or biological activity of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. The information presented herein is based on the limited data available from chemical suppliers and computational models.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₃H₁₉BrClN.[1] It is the hydrochloride salt of N-(4-Bromobenzyl)cyclohexanamine. The base compound, N-(4-Bromobenzyl)cyclohexanamine, has a molecular weight of 268.19 g/mol .[2]

PropertyValueSource
Molecular Formula C₁₃H₁₉BrClN[1]
Molecular Weight 304.65 g/mol [1]
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[1][2]
logP 4.2932[1]
Hydrogen Bond Acceptors 1[1][2]
Hydrogen Bond Donors 1[1][2]
Rotatable Bonds 3[1][2]

Mechanism of Action

No experimental data is available to define the mechanism of action for this compound.

The structural components of the molecule, a cyclohexanamine and a bromobenzyl group, are found in various biologically active compounds. However, the specific combination and arrangement in this compound do not correspond to any well-characterized pharmacological agent for which a mechanism of action has been elucidated in the public domain.

Potential Signaling Pathways (Hypothetical)

Given the absence of experimental data, any discussion of signaling pathways is purely speculative and based on the general activities of structurally related classes of compounds. Without any biological data, it is not possible to create a meaningful signaling pathway diagram.

Experimental Protocols

No published studies containing experimental protocols for this compound were identified.

Logical Relationships and Data Flow

Due to the lack of experimental data, a diagram illustrating experimental workflows or logical relationships concerning the mechanism of action of this compound cannot be constructed. A basic representation of the information available is provided below.

Information Status: this compound This compound This compound Chemical Properties Chemical Properties This compound->Chemical Properties Known Biological Activity Biological Activity This compound->Biological Activity Unknown Mechanism of Action Mechanism of Action Biological Activity->Mechanism of Action Leads to Experimental Data Experimental Data Biological Activity->Experimental Data Signaling Pathways Signaling Pathways Mechanism of Action->Signaling Pathways

Caption: Availability of information for the subject compound.

Conclusion

This technical guide highlights the significant gap in the scientific literature regarding the biological effects of this compound. While its chemical properties are documented by suppliers, its mechanism of action, potential therapeutic applications, and associated signaling pathways remain uninvestigated. Further research, including in vitro binding assays, cellular functional assays, and in vivo studies, is required to elucidate the pharmacological profile of this compound. Without such data, any discussion of its mechanism of action remains speculative. Researchers and drug development professionals are encouraged to undertake foundational research to characterize this molecule.

References

Technical Guide: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride (CAS 1158371-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound with CAS number 1158371-88-0, identified as N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to the limited availability of public domain data, this guide summarizes the core identifiable information, including its chemical structure and basic physicochemical properties. At present, in-depth experimental data, detailed biological activity, and associated signaling pathways have not been reported in accessible scientific literature or patents. This document will be updated as new information becomes available.

Chemical Identity and Structure

The compound registered under CAS number 1158371-88-0 is chemically known as this compound.[1][2] Its structure consists of a cyclohexylamine moiety where the amine group is substituted with a 4-bromobenzyl group. The compound is supplied as a hydrochloride salt.

Chemical Structure:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Final Step cluster_4 Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reductive Amination Reductive Amination 4-Bromobenzaldehyde->Reductive Amination Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reductive Amination N-(4-Bromobenzyl)cyclohexanamine N-(4-Bromobenzyl)cyclohexanamine Reductive Amination->N-(4-Bromobenzyl)cyclohexanamine Formation of Schiff base followed by reduction (e.g., NaBH4) HCl Treatment HCl Treatment N-(4-Bromobenzyl)cyclohexanamine->HCl Treatment Protonation This compound This compound HCl Treatment->this compound

References

An In-depth Technical Guide to N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular properties of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Data Presentation

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₁₃H₁₉BrClN[1][2][3]
Molecular Weight 304.65 g/mol [1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the research context and are not detailed in this general guide. Researchers should refer to specific literature or internal standard operating procedures for methodologies.

Mandatory Visualization

To elucidate the structural components of this compound, a logical relationship diagram is provided. This visualization deconstructs the chemical name into its constituent functional groups, offering a clear overview of its molecular architecture.

A N-(4-Bromobenzyl)cyclohexanamine Hydrochloride B Cyclohexanamine A->B contains C 4-Bromobenzyl Group A->C contains D Hydrochloride A->D is a salt of B1 Cyclohexane Ring (C6H11) B->B1 B2 Amine Group (NH) B->B2 C1 Benzyl Group (C7H7) C->C1 C2 Bromine at position 4 (Br) C->C2 D1 Hydrogen Chloride (HCl) D->D1

Caption: Logical breakdown of this compound's structure.

References

Potential Research Applications of N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the potential research applications of N-(4-Bromobenzyl)cyclohexanamine hydrochloride based on the analysis of its structural motifs and the known biological activities of analogous compounds. To date, there is a notable absence of published research specifically investigating the biological effects or therapeutic potential of this compound. The information presented herein is intended to serve as a scientifically-grounded foundation for future research endeavors.

Introduction

This compound is a secondary amine containing a cyclohexanamine moiety and a 4-bromobenzyl group. While this specific molecule is not well-characterized in the scientific literature, its structural components are present in a variety of biologically active compounds. This guide will explore the potential research applications of this compound by examining the pharmacology of these related molecules. The primary areas of interest for this compound are hypothesized to be within the central nervous system (CNS), cardiovascular system, and oncology.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is compiled from chemical vendor and database information.[1]

PropertyValue
CAS Number 1158371-88-0
Molecular Formula C₁₃H₁₉BrClN
Molecular Weight 304.65 g/mol
Topological Polar Surface Area (TPSA) 12.03 Ų
logP (calculated) 4.29
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 3

Potential Research Applications

The potential research applications of this compound are inferred from the known activities of compounds containing either the cyclohexanamine or the 4-bromobenzyl moiety.

Central Nervous System (CNS) Research

The arylcyclohexylamine scaffold is a well-established pharmacophore in neuroscience research, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2] These compounds, such as ketamine and phencyclidine, are known for their dissociative anesthetic and psychoactive properties.[2] The cyclohexanamine portion of the target molecule suggests potential for interaction with CNS receptors.

Furthermore, benzylamine derivatives have been explored as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] Inhibition of these transporters is a key mechanism in the treatment of various psychiatric and neurological disorders.

Potential areas of investigation include:

  • NMDA Receptor Antagonism: Screening for binding affinity and functional antagonism at the NMDA receptor could reveal potential applications in research related to depression, anesthesia, and neuroprotection.

  • Dopamine and Serotonin Transporter Inhibition: Investigating the compound's ability to inhibit dopamine and serotonin reuptake could suggest its utility as a tool compound for studying mood disorders, addiction, and Parkinson's disease.[3][5]

Cardiovascular Research

Cyclohexylaralkylamine derivatives have been synthesized and evaluated for their cardiovascular activity.[6] Specifically, compounds related to perhexiline have shown potential as α-adrenolytic agents and calcium channel blockers.[6][7]

Potential areas of investigation include:

  • α-Adrenergic Receptor Blockade: Evaluation of the compound's effect on α-adrenergic receptors could indicate potential for research into hypertension and other cardiovascular conditions.

  • Calcium Channel Modulation: Assessing the compound's ability to block calcium channels may suggest applications in the study of angina and cardiac arrhythmias.

Anticancer Research

The 4-bromobenzyl group is a versatile building block in the synthesis of compounds with potential therapeutic activities, including anticancer agents.[8] For instance, the 4-bromobenzyl moiety has been incorporated into molecules designed as dual topoisomerase I and II inhibitors.

Potential areas of investigation include:

  • Cytotoxicity Screening: Initial screening against a panel of cancer cell lines would be a crucial first step in determining any potential anticancer activity.

  • Topoisomerase Inhibition Assays: If cytotoxic activity is observed, subsequent assays to determine the mechanism of action, such as topoisomerase I and II inhibition, would be warranted.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a context for potential potency.

Table 1: Binding Affinities (Ki, nM) of Arylcyclohexylamine Derivatives at CNS Targets

CompoundNMDA ReceptorDopamine Transporter (DAT)Serotonin Transporter (SERT)Reference
Ketamine600>10,000>10,000[2]
Phencyclidine50213223[2]
N-substituted tropane analogue-8.5>10,000[3]
(S)-Citalopram derivative--3[4]

Table 2: Functional Activity (IC50, nM) of Related Compounds

CompoundDopamine Uptake InhibitionCalcium Channel Blockadeα-Adrenergic BlockadeReference
N-substituted tropane analogue10--[3]
Perhexiline derivative-1,200500[6]

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via reductive amination.

Materials:

  • Cyclohexanone

  • 4-Bromobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in dichloroethane, add 4-bromobenzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine free base.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials reaction Reductive Amination start->reaction purification Column Chromatography reaction->purification salt_formation Salt Formation (HCl) purification->salt_formation final_product Final Product salt_formation->final_product cns_screening CNS Receptor Binding Assays (NMDA, DAT, SERT) final_product->cns_screening cardio_screening Cardiovascular Assays (α-adrenergic, Ca2+ channel) final_product->cardio_screening cancer_screening Anticancer Screening (Cytotoxicity) final_product->cancer_screening data_analysis SAR & Lead Identification cns_screening->data_analysis cardio_screening->data_analysis cancer_screening->data_analysis

Caption: Proposed experimental workflow for synthesis and screening.

hypothetical_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D_receptor Dopamine Receptor DA->D_receptor Binding signaling Downstream Signaling D_receptor->signaling Activation NBCH N-(4-Bromobenzyl)cyclohexanamine hydrochloride NBCH->DAT Inhibition

Caption: Hypothetical mechanism of dopamine transporter inhibition.

References

N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a secondary amine hydrochloride salt. While its specific applications and biological activities are not extensively documented in publicly available scientific literature, this technical guide consolidates the existing data on its chemical and physical properties. Due to the limited information, this review also includes data on structurally related compounds to provide a broader context for potential research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its free base form is presented below. This data is primarily sourced from chemical databases and supplier information.

PropertyValueSource
IUPAC Name N-(4-bromobenzyl)cyclohexanamine;hydrochlorideChemScene[1]
CAS Number 1158371-88-0ChemScene[1]
Molecular Formula C₁₃H₁₉BrClNChemScene[1]
Molecular Weight 304.65 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
SMILES C1CCC(CC1)NCC2=CC=C(C=C2)Br.ClChemScene[1]
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene[1]
logP 4.2932ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 3ChemScene[1]

N-(4-bromobenzyl)cyclohexanamine (Free Base)

PropertyValueSource
CAS Number 70000-61-2ChemScene[2]
Molecular Formula C₁₃H₁₈BrNChemScene[2]
Molecular Weight 268.19 g/mol ChemScene[2]
Purity ≥95%ChemScene[2]
SMILES C1CCC(CC1)NCC2=CC=C(C=C2)BrChemScene[2]
logP 3.8714ChemScene[2]

Synthesis and Experimental Protocols

One patent describes a general method for preparing halogenated primary amines, such as 4-bromobenzylamine, by hydrogenating a halogenated oxime under anhydrous conditions in the presence of a catalyst.[3] This primary amine could then potentially be used as a precursor in the synthesis of N-(4-Bromobenzyl)cyclohexanamine.

A general workflow for a potential synthesis via reductive amination is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_product Final Product cluster_reagent Reagent Cyclohexanone Cyclohexanone ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Cyclohexanone->ReductiveAmination Bromobenzylamine 4-Bromobenzylamine Bromobenzylamine->ReductiveAmination FreeBase N-(4-Bromobenzyl)cyclohexanamine (Free Base) ReductiveAmination->FreeBase HCl_Salt N-(4-Bromobenzyl)cyclohexanamine Hydrochloride FreeBase->HCl_Salt HCl HCl in solvent HCl->HCl_Salt

Potential Reductive Amination Workflow

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activity, pharmacology, and toxicology of this compound.

However, the core structure, a substituted benzylamine attached to a cyclohexyl ring, is found in compounds with a wide range of biological activities. For instance, cyclohexylamine itself is a building block for pharmaceuticals like mucolytics, analgesics, and bronchodilators.[4] The benzylamine moiety is also a common pharmacophore.

Given the structural similarities to known bioactive molecules, this compound could be investigated for a variety of potential applications, including but not limited to:

  • Sigma Receptor Modulation: The N-benzylcyclohexanamine scaffold is present in some sigma receptor ligands.[5][6][7] Sigma receptors are implicated in a variety of neurological disorders, making this a potential area of investigation.

  • Neuroprotective Effects: Substituted benzylamines and related structures have been explored for their neuroprotective properties.[8][9][10]

  • Antimicrobial Activity: Amine derivatives are a well-established class of antimicrobial agents.[11]

Toxicology

No specific toxicological data for this compound was found. For the parent compound, cyclohexylamine, the acute oral LD50 in rats is reported as 0.71 ml/kg, and it is considered corrosive.[4] Long-term toxicity studies have been conducted on cyclohexylamine hydrochloride in rats and mice.[12] Any research involving this compound should be conducted with appropriate safety precautions, assuming it may have corrosive and toxic properties.

Conclusion and Future Directions

The currently available information on this compound is limited to its basic chemical and physical properties. There is a clear need for further research to elucidate its synthesis, pharmacological activity, and toxicological profile. Researchers interested in this compound could focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Screening for biological activity, with a potential focus on CNS targets like sigma receptors, based on its structural motifs.

  • Conducting in vitro and in vivo studies to determine its pharmacological and toxicological profile.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting the current knowledge gap and suggesting potential avenues for future investigation. The lack of comprehensive data underscores the opportunity for novel research in this area.

References

Navigating the Synthesis and Handling of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a substituted benzylamine derivative of interest in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and a logical workflow for the management of this compound from acquisition to disposal.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1158371-88-0ChemScene[1]
Molecular Formula C₁₃H₁₉BrClNChemScene[1]
Molecular Weight 304.65 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]

Table 2: Summary of Known Hazards for Related Compounds

HazardDescriptionAffected CompoundSource
Skin Irritation Causes skin irritation.N-(3-Bromobenzyl)cyclohexanamine hydrochlorideAK Scientific, Inc.[2]
Serious Eye Irritation Causes serious eye irritation.N-(3-Bromobenzyl)cyclohexanamine hydrochlorideAK Scientific, Inc.[2]
Respiratory Irritation May cause respiratory irritation.N-(3-Bromobenzyl)cyclohexanamine hydrochlorideAK Scientific, Inc.[2]
Acute Oral Toxicity Harmful if swallowed.CyclohexylamineFisher Scientific[3]
Acute Dermal Toxicity Toxic in contact with skin.CyclohexylamineFisher Scientific[3]
Skin Corrosion/Burns Causes severe skin burns and eye damage.CyclohexylamineFisher Scientific[3]

Table 3: Toxicological Data for Cyclohexylamine (as a Surrogate)

MetricValueSpeciesRouteSource
LD50 (Oral) 432 mg/kg bwRatOralHuman health tier II assessment
LD50 (Dermal) 275 mg/kg bwRabbitDermalHuman health tier II assessment

Disclaimer: The toxicological data presented above is for cyclohexylamine and is provided as a surrogate due to the absence of specific data for this compound. This information should be used for preliminary risk assessment and does not replace the need for a compound-specific toxicological evaluation.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards of skin, eye, and respiratory irritation, and the potential for more severe effects as indicated by related compounds, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Table 4: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.To protect against serious eye irritation.[2]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of work.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent respiratory tract irritation.[2]

Experimental Protocols: A Framework for Safety Assessment

While specific experimental protocols for the safety assessment of this compound are not published, standard toxicological assays should be considered for a comprehensive evaluation. These would typically include:

  • In vitro cytotoxicity assays: Using relevant cell lines to determine the concentration at which the compound induces cell death.

  • Skin and eye irritation studies: Following OECD guidelines (e.g., OECD 404 for dermal irritation and OECD 405 for eye irritation) using in vitro or, if necessary, in vivo models.

  • Genotoxicity assays: Such as the Ames test (OECD 471) to assess the mutagenic potential of the compound.

  • Acute toxicity studies: To determine the LD50 via relevant routes of exposure (e.g., oral, dermal) in animal models, if deemed necessary and ethically justified.

Logical Workflow for Safe Handling

The following diagram illustrates a comprehensive workflow for the safe management of this compound within a research environment.

SafeHandlingWorkflow cluster_receipt Receipt and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store PPE Don Appropriate PPE Store->PPE Ventilation Work in a Fume Hood or Well-Ventilated Area PPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Dissolving Prepare Solutions Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Waste Dispose of Waste in Labeled Containers Decontaminate->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Procedures

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.AK Scientific, Inc.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.AK Scientific, Inc.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.AK Scientific, Inc.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.AK Scientific, Inc.[2]

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of the compound and to prevent environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[2]

Conclusion

While this compound presents an opportunity for advancements in drug discovery, its handling requires a cautious and informed approach. The information compiled in this guide, derived from data on the compound and its structural analogs, provides a robust framework for its safe utilization in a research setting. Adherence to these guidelines, including the consistent use of personal protective equipment, proper engineering controls, and a comprehensive understanding of emergency procedures, is imperative for safeguarding the health and safety of all personnel involved in its handling and experimentation. Further compound-specific toxicological studies are recommended to fully elucidate its safety profile.

References

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (C₁₃H₁₉BrClN, MW: 304.65 g/mol )[1]. The described method is centered on the robust and highly efficient reductive amination of cyclohexanone with 4-bromobenzylamine, followed by conversion to the hydrochloride salt. This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural explanations, justifications for methodological choices, and guidance on product purification and characterization to ensure a high degree of purity and reproducibility.

Introduction and Scientific Principle

N-(4-Bromobenzyl)cyclohexanamine is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly within medicinal chemistry and materials science. The introduction of the bromobenzyl moiety provides a reactive handle for subsequent cross-coupling reactions, while the cyclohexanamine core is a common scaffold in pharmacologically active compounds.

The synthesis detailed herein employs the principle of reductive amination , a cornerstone of C-N bond formation in organic synthesis.[2][3] This one-pot reaction elegantly combines two distinct chemical events:

  • Iminium Ion Formation: The initial step involves the reaction between the carbonyl group of cyclohexanone and the primary amine of 4-bromobenzylamine. Under mildly acidic conditions, this condensation reaction forms a Schiff base, which is protonated to an electrophilic iminium ion intermediate.[4] The use of a catalytic amount of acetic acid is crucial as it facilitates the dehydration step required for imine formation without being strongly acidic enough to protonate and deactivate the starting amine.

  • In-Situ Reduction: The iminium ion is highly susceptible to reduction by a hydride source. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4] Its steric bulk and attenuated reactivity prevent the significant reduction of the starting ketone (cyclohexanone), thereby minimizing the formation of cyclohexanol as a byproduct and simplifying purification.[4]

Following the successful synthesis of the free amine base, it is converted to its hydrochloride salt. This transformation is often essential for improving the compound's stability, crystallinity, and handling characteristics, making it more suitable for storage and downstream applications.

Experimental Protocol

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the reduction step.

Reagent/MaterialGradeSupplier Example
CyclohexanoneReagent Grade, ≥99%Sigma-Aldrich
4-Bromobenzylamine≥98%Combi-Blocks
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent Grade, ≥97%Acros Organics
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%Fisher Scientific
Glacial Acetic Acid (AcOH)ACS Grade, ≥99.7%VWR
Hydrochloric Acid Solution2.0 M in Diethyl EtherSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house preparation
Brine (Saturated NaCl)Aqueous SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl Acetate & HexanesHPLC GradeFor Chromatography
Required Equipment
  • Round-bottom flasks and glass stoppers

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

  • Buchner funnel and vacuum flask

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation A 1. Add Cyclohexanone, 4-Bromobenzylamine, & Anhydrous DCM to Flask B 2. Add Acetic Acid Catalyst A->B C 3. Stir for 30 min (Iminium Formation) B->C D 4. Add NaBH(OAc)₃ in Portions C->D E 5. Monitor by TLC (2-4 hours) D->E F 6. Quench with Sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Flash Column Chromatography (Silica Gel) I->J K 11. Dissolve Pure Base in Ether J->K L 12. Add HCl in Ether K->L M 13. Filter, Wash, & Dry Solid L->M Product Product M->Product Final Product: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Caption: Experimental workflow for the synthesis of N-(4-Bromobenzyl)cyclohexanamine HCl.

Step-by-Step Procedure

Part A: Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base)

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq, 1.96 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir the solution until homogeneous.

  • Amine Addition: Add 4-bromobenzylamine (1.05 eq, 3.91 g, 21.0 mmol) to the flask.

  • Iminium Formation: Add glacial acetic acid (1.2 eq, 1.44 g, 24.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 30 minutes.[4]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30.0 mmol) in three equal portions over 15 minutes. The addition may be slightly exothermic; maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (eluent: 20% ethyl acetate in hexanes) until the starting amine spot is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part B: Purification and Hydrochloride Salt Formation

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-(4-Bromobenzyl)cyclohexanamine free base (MW: 268.19 g/mol )[5].

  • Salt Formation: Dissolve the purified free base in 50 mL of diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate is consistently formed and the solution becomes slightly acidic (test with pH paper).

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool to 0-5 °C for another 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum at 40 °C to a constant weight.

Quantitative Data and Expected Results

The following table outlines the stoichiometry for a typical 20.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (g)Moles (mmol)
Cyclohexanone98.141.01.9620.0
4-Bromobenzylamine186.051.053.9121.0
Acetic Acid60.051.21.4424.0
NaBH(OAc)₃211.941.56.3630.0
ParameterExpected Result
Yield 75-85%
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98%[6]
Melting Point Not widely reported; a similar compound, N-(2-Amino-5-bromobenzyl)-N-methylcyclohexanamine dihydrochloride, melts at 202-212 °C, suggesting a high melting point is expected.[6]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group (around 7.2-7.5 ppm), the benzylic methylene protons (a singlet or AB quartet around 3.7 ppm), and a complex series of multiplets for the cyclohexyl protons (typically between 1.0-3.0 ppm).[7]

  • ¹³C NMR: The carbon spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons. Key signals include the benzylic carbon (~55 ppm) and the carbon of the cyclohexyl ring attached to the nitrogen (~58-60 ppm).

  • Mass Spectrometry (MS-ESI+): Analysis of the free base should show a prominent molecular ion cluster for [M+H]⁺ corresponding to the bromine isotopic pattern (m/z 268/270).

  • Purity by HPLC: High-Performance Liquid Chromatography can be employed to determine the final purity of the compound, ensuring the absence of starting materials and byproducts.[6]

Safety and Handling Precautions

  • This protocol must be performed in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4-Bromobenzylamine and its hydrochloride salt are classified as irritants; avoid contact with skin and eyes.[8]

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench with care.

  • All chemical waste should be disposed of in accordance with institutional and local regulations.

References

Application Notes and Protocols for N-(4-Bromobenzyl)cyclohexanamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a versatile scaffold for medicinal chemistry research, offering a unique combination of a flexible cyclohexanamine moiety and a synthetically tractable bromobenzyl group. While this specific molecule is primarily available as a research chemical with limited documented biological activity, its structural components are present in a variety of pharmacologically active agents. These notes provide a comprehensive overview of the potential applications of this compound as a foundational structure for the development of novel therapeutics, particularly in the area of oncology. Detailed, hypothetical protocols for the synthesis of derivatives and their subsequent biological evaluation are presented to guide researchers in exploring the therapeutic potential of this chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for the proper handling, storage, and characterization of the compound in a laboratory setting.

PropertyValueReference
CAS Number 1158371-88-0[1]
Molecular Formula C₁₃H₁₉BrClN[1]
Molecular Weight 304.65 g/mol [1]
Purity ≥98%[1]
Appearance White to off-white solidCommercially available
Solubility Soluble in methanol and DMSOGeneral chemical knowledge
Storage Store at room temperature in a dry, well-ventilated place[1]

Potential Medicinal Chemistry Applications

The N-(4-Bromobenzyl)cyclohexanamine scaffold holds significant promise for the development of novel therapeutic agents. The presence of the 4-bromophenyl group allows for a variety of synthetic modifications through cross-coupling reactions, enabling the exploration of a broad chemical space. Structurally related molecules incorporating a 4-bromobenzyl moiety have been investigated as potential anticancer agents. For instance, derivatives of 2-(4-bromobenzyl) tethered to a thieno[2,3-d]pyrimidine core have shown potent antiproliferative activity against cancer cell lines, acting as dual topoisomerase-I/II inhibitors[2].

Based on these precedents, this compound can serve as a valuable starting point for the design and synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The cyclohexanamine portion can be tailored to occupy hydrophobic pockets within the ATP-binding site of various kinases, while the bromobenzyl moiety can be functionalized to introduce groups that form key hydrogen bonds or other interactions with the enzyme.

Synthetic Protocol: Diversification of the N-(4-Bromobenzyl)cyclohexanamine Scaffold

The following protocol describes a general method for the derivatization of the N-(4-Bromobenzyl)cyclohexanamine scaffold via Suzuki cross-coupling, a powerful and widely used reaction in medicinal chemistry.

Objective: To synthesize a library of N-(aryl-benzyl)cyclohexanamine derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Various boronic acids (e.g., phenylboronic acid, 3-pyridinylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Mass spectrometer

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add the desired boronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthetic Workflow start N-(4-Bromobenzyl)cyclohexanamine HCl reaction Suzuki Cross-Coupling start->reaction reagents Boronic Acid, Pd Catalyst, Base reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization NMR, Mass Spectrometry purification->characterization end Novel Derivative Library characterization->end G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation / Survival Substrate->Response Leads to Inhibitor N-(Aryl-benzyl)cyclohexanamine Derivative Inhibitor->Kinase Inhibits

References

Application Notes and Protocols for the Experimental Design of N-(4-Bromobenzyl)cyclohexanamine hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the initial characterization of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a novel compound with potential neuropharmacological activity. Due to the limited existing data on this specific molecule, a systematic, multi-tiered approach is proposed, beginning with computational prediction of potential biological targets, followed by a series of in vitro assays to determine its binding affinity, functional activity, and preliminary safety profile. The protocols detailed herein are designed to guide researchers in the systematic evaluation of this and similar novel chemical entities.

Introduction

This compound is a synthetic organic compound. Its structural similarity to known neuroactive compounds, such as certain monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) ligands, suggests that it may interact with targets within the central nervous system (CNS). This document outlines a logical progression of experiments to elucidate the pharmacological profile of this compound.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for understanding the compound's potential for oral bioavailability and CNS penetration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₉BrClN[1]
Molecular Weight304.65 g/mol [1]
Purity≥95-98%[1][2][3]
IUPAC NameN-(4-bromobenzyl)cyclohexanamine;hydrochloride[2]
InChI KeyRBWGDOOIQMPBDU-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA)12.03 Ų[1][4]
logP4.29[1]
Hydrogen Bond Donors1[1][4]
Hydrogen Bond Acceptors1[1][4]
Rotatable Bonds3[1][4]

Experimental Workflow

A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. The proposed workflow is depicted in the following diagram.

Experimental_Workflow cluster_0 Tier 1: In Silico & Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: Preliminary Safety & Cellular Profiling InSilico In Silico Target Prediction PrimaryBinding Primary Radioligand Binding Screen (GPCRs, Transporters) InSilico->PrimaryBinding MAOAssay Monoamine Oxidase (MAO) Enzyme Inhibition Assay PrimaryBinding->MAOAssay DoseResponse Dose-Response Binding Assays (Ki determination) PrimaryBinding->DoseResponse FunctionalAssay Functional Assays (e.g., Second Messenger, Neurotransmitter Uptake) DoseResponse->FunctionalAssay Selectivity Selectivity Profiling FunctionalAssay->Selectivity Viability Neuronal Cell Viability Assay FunctionalAssay->Viability hERG hERG Channel Assay (preliminary) Viability->hERG

Caption: A tiered experimental workflow for the characterization of a novel compound.

Tier 1: In Silico and Primary Screening Protocols

In Silico Target Prediction

Objective: To predict potential biological targets of this compound based on its chemical structure.

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.

  • Utilize various computational tools and databases (e.g., SwissTargetPrediction, SuperPred, ChEMBL) to predict potential protein targets.[5][6][7]

  • Analyze the predicted targets, focusing on those with high prediction scores and relevance to CNS disorders.

Primary Radioligand Binding Screen

Objective: To experimentally screen the compound against a panel of CNS-relevant receptors and transporters to identify initial hits.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a single-concentration (e.g., 10 µM) competitive radioligand binding assay against a panel of receptors and transporters.[8][9][10][11] The panel should ideally include:

    • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).[4][12][13][14][15][16][17][18][19]

    • Adrenergic Receptors: α1, α2, β1, β2.[9][20][21][22][23]

    • Serotonin Receptors: 5-HT1A, 5-HT2A, etc.

    • Dopamine Receptors: D1, D2, etc.

    • Sigma Receptors: σ1, σ2.

  • Membrane preparations from cells expressing the target of interest or from tissue homogenates are incubated with a specific radioligand and the test compound.

  • The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at the tested concentration.

Table 2: Hypothetical Primary Binding Screen Results (% Inhibition at 10 µM)

Target% Inhibition
Dopamine Transporter (DAT)85%
Norepinephrine Transporter (NET)78%
Serotonin Transporter (SERT)45%
Sigma-1 Receptor (σ1)92%
Adrenergic α2 Receptor65%
5-HT2A Receptor30%
Monoamine Oxidase (MAO) Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of MAO-A or MAO-B.

Protocol:

  • Utilize a commercially available MAO inhibitor screening kit or a spectrophotometric/fluorometric method.[24][25][26][27][28]

  • Recombinant human MAO-A and MAO-B enzymes are incubated with a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the presence and absence of the test compound.[24][26]

  • The formation of the product is monitored over time by measuring the change in absorbance or fluorescence.

  • Calculate the percent inhibition of enzyme activity.

Tier 2: Secondary and Functional Assay Protocols

Dose-Response Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the primary "hit" targets identified in the primary screen.

Protocol:

  • For each target showing significant inhibition in the primary screen, perform a competitive radioligand binding assay with a range of concentrations of this compound.[8][10]

  • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 (half-maximal inhibitory concentration) value from the curve.

  • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 3: Hypothetical Binding Affinities (Ki) for this compound

TargetKi (nM)
Sigma-1 Receptor (σ1)15
Dopamine Transporter (DAT)55
Norepinephrine Transporter (NET)120
Adrenergic α2 Receptor350
Functional Assays

5.2.1. Neurotransmitter Uptake Inhibition Assay

Objective: To assess the functional effect of the compound on monoamine transporter activity.

Protocol:

  • Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293-hDAT).[16][29][30][31]

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

  • After a defined incubation period, terminate the uptake and lyse the cells.

  • Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Determine the IC50 for the inhibition of neurotransmitter uptake.[29][31]

5.2.2. Second Messenger Assays (for GPCRs)

Objective: To determine if the compound acts as an agonist or antagonist at the identified GPCR targets.

Protocol (for a Gαi-coupled receptor like the α2-adrenergic receptor):

  • Use a cell line expressing the target receptor (e.g., CHO-hα2A).

  • To test for agonist activity, treat the cells with increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, ELISA).[32][33][34]

  • To test for antagonist activity, pre-incubate the cells with the test compound and then stimulate with a known agonist. Measure the inhibition of the agonist-induced response.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

G_alpha_i_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist Receptor Gαi-Coupled Receptor (e.g., Adrenergic α2) Agonist->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

References

Application Notes and Protocols for the Characterization of N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a secondary amine derivative with potential applications in pharmaceutical and chemical research. As with any synthesized compound intended for further use, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₃H₁₉BrClN[1]
Molecular Weight304.65 g/mol [1]
AppearanceWhite to off-white solidAssumed
Melting PointTo be determined-
SolubilitySoluble in methanol, waterAssumed

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not using a solvent with a known residual peak for referencing.

  • ¹H NMR Data Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay: 1.0 s

    • Number of Scans: 16

  • ¹³C NMR Data Acquisition:

    • Pulse Angle: 45°

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024 (with proton decoupling)

Expected Spectral Data:

The expected chemical shifts are predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6Doublet2HAromatic CH (ortho to Br)
~7.4Doublet2HAromatic CH (meta to Br)
~4.1Singlet2HBenzyl CH
~3.0Multiplet1HCyclohexyl CH -N
~1.0-2.0Multiplets10HCyclohexyl CH

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~138Aromatic C -CH₂
~132Aromatic C H (ortho to Br)
~131Aromatic C H (meta to Br)
~122Aromatic C -Br
~58Cyclohexyl C -N
~52Benzyl C H₂
~30Cyclohexyl C H₂
~25Cyclohexyl C H₂
~24Cyclohexyl C H₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Expected Spectral Data:

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Medium-StrongN-H stretch (secondary amine salt)
~2930, ~2850StrongC-H stretch (aliphatic)
~1600, ~1485Medium-WeakC=C stretch (aromatic)
~1070StrongC-N stretch
~1010StrongC-Br stretch
~810StrongC-H bend (p-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Experimental Protocol:

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Analysis: The primary ion of interest will be the protonated molecule [M+H]⁺, where M is the free base.

Expected Data:

Table 4: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺ (C₁₃H₁₉⁷⁹BrN⁺)268.0750To be determined
[M+H]⁺ (C₁₃H₁₉⁸¹BrN⁺)270.0730To be determined

The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of the compound and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile and thermally labile compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength, likely around 220 nm or 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Presentation:

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Table 5: HPLC Purity Assessment

PeakRetention Time (min)Area (%)
Main CompoundTo be determined>98%
ImpuritiesTo be determined<2%

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Analytical Workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_results Data Analysis and Reporting Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC Analysis Synthesis->HPLC Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Final_Report Certificate of Analysis / Final Report Data_Analysis->Final_Report

Caption: Workflow for the synthesis and analytical characterization of the target compound.

Conclusion

The combination of spectroscopic and chromatographic techniques described in these application notes provides a comprehensive framework for the unambiguous characterization of this compound. Adherence to these protocols will ensure the confirmation of the compound's identity and a reliable assessment of its purity, which are critical for its intended applications in research and development.

References

Application Notes and Protocols for N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a synthetic molecule featuring a cyclohexanamine core and a 4-bromobenzyl moiety. While specific biological targets for this compound are not yet extensively documented in publicly available literature, its structural components are present in numerous biologically active agents. The N-benzylcyclohexanamine framework is a recognized pharmacophore with potential applications in neuroscience and infectious diseases. The bromobenzyl group is a versatile chemical handle used in the development of compounds targeting enzymes and G-protein coupled receptors (GPCRs), including those involved in cancer and inflammation.

These application notes provide detailed protocols for hypothetical screening assays to characterize the biological activity of this compound (referred to herein as Compound X). The selected assays are based on the potential activities inferred from its structural motifs. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Application Note 1: Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity

Overview

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[2] Given that various benzylamine and cyclohexanamine derivatives have shown activity at cholinergic targets, this protocol describes an assay to determine if Compound X can inhibit AChE activity.

Principle of the Assay

This protocol utilizes the Ellman method, a colorimetric assay to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion, which can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color formation in the presence of Compound X indicates enzyme inhibition.

Hypothetical Quantitative Data

The inhibitory potential of Compound X against human recombinant AChE was evaluated. The compound demonstrated a dose-dependent inhibition of AChE activity. For comparison, Donepezil, a known AChE inhibitor, was used as a positive control.

Table 1: Inhibition of Acetylcholinesterase by Compound X and Donepezil

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Compound X 0.18.5 ± 1.2\multirow{6}{}{17.4 }
115.2 ± 2.5
535.8 ± 3.1
1048.1 ± 2.9
2570.3 ± 2.2
5088.9 ± 1.8
Donepezil 0.00112.1 ± 1.9\multirow{6}{}{0.03 }
0.0130.5 ± 2.8
0.02549.5 ± 3.5
0.0568.2 ± 2.6
0.185.7 ± 2.1
0.596.4 ± 1.1
Experimental Protocol

Materials and Reagents:

  • This compound (Compound X)

  • Human Recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer. Dilute to the working concentration (e.g., 0.05 U/mL) immediately before use.

    • Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution series in phosphate buffer (final DMSO concentration should be <1%).

    • Prepare a stock solution of Donepezil and a corresponding serial dilution series.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 10 µL of the appropriate dilution of Compound X, Donepezil, or buffer (for control wells).

      • 20 µL of DTNB solution.

      • 10 µL of AChE working solution.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of Compound X using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) plate Add Reagents & Inhibitor to 96-well Plate reagents->plate compound Prepare Serial Dilutions (Compound X, Donepezil) compound->plate preincubate Pre-incubate (15 min, 37°C) plate->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Measure Absorbance (412 nm, kinetic) initiate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the AChE Inhibition Assay.

Alpha_Glucosidase_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Buffer, Enzyme, Substrate (pNPG) add_inhibitor Add Inhibitor/Control to Plate prep_reagents->add_inhibitor prep_compound Prepare Serial Dilutions of Compound X & Acarbose prep_compound->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme preincubate Pre-incubate (37°C) add_enzyme->preincubate add_substrate Add pNPG to Start preincubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Add Na2CO3 to Stop incubate->stop_reaction read_abs Read Absorbance (405 nm) stop_reaction->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 Carbohydrate_Digestion Carbs Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (Intestinal Brush Border) Carbs->Enzyme Hydrolysis Glucose Glucose (Monosaccharide) Enzyme->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream CompoundX Compound X (Inhibitor) CompoundX->Enzyme Inhibition Receptor_Binding_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_detection 3. Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing 5-HT2A) setup_plate Set up 96-well Plate (Total, NSB, Compound) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Compound X Dilutions prep_ligands->setup_plate incubate Incubate (25°C, 60 min) setup_plate->incubate filter_wash Filter & Wash (Cell Harvester) incubate->filter_wash add_scint Add Scintillant & Count CPM filter_wash->add_scint calc_ki Calculate IC50 and Ki add_scint->calc_ki Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Downstream Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_Release->Cell_Response Activates Targets CompoundX Compound X (Antagonist) CompoundX->Receptor Blocks Binding

References

Application Notes and Protocols for Cell-Based Assays Involving N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a cationic amphiphilic drug that has been identified as a functional inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. The inhibition of ASM can have profound effects on cellular lipid metabolism, signaling pathways, and lysosomal function. As a cationic amphiphilic compound, this compound can accumulate in acidic organelles like lysosomes, leading to their functional impairment.[1][2][3] This property, combined with its inhibitory effect on ASM, makes it a valuable tool for studying various cellular processes and a potential candidate for therapeutic development in oncology and virology.

These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on acid sphingomyelinase activity, intracellular cholesterol trafficking, and viral infectivity.

Mechanism of Action: Inhibition of Acid Sphingomyelinase

This compound, as a cationic amphiphilic drug, passively diffuses across cellular membranes and accumulates in the acidic environment of lysosomes through a process known as lysosomal trapping or pH partitioning.[2] This accumulation leads to the functional inhibition of acid sphingomyelinase. The inhibition of ASM results in the accumulation of its substrate, sphingomyelin, and a reduction in the production of ceramide within the lysosome. This disruption of sphingolipid metabolism can impact various downstream cellular processes, including membrane fluidity, signal transduction, and cholesterol homeostasis. For instance, the inhibition of ASM has been shown to reduce the levels of phosphatidylserine and cholesterol in the inner leaflet of the plasma membrane, which can affect the localization and function of membrane-associated proteins like K-Ras.[4]

Mechanism of Action of this compound cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Cell_Membrane Drug_Accumulation N-(4-Bromobenzyl)cyclohexanamine hydrochloride Accumulation ASM Acid Sphingomyelinase (ASM) Drug_Accumulation->ASM Inhibition Ceramide Ceramide ASM->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->ASM Downstream_Effects Downstream Cellular Effects: - Altered Lipid Metabolism - Disrupted Cholesterol Trafficking - Impaired Viral Entry - Cancer Cell Cytotoxicity Sphingomyelin->Downstream_Effects Accumulation Impacts Ceramide->Downstream_Effects Modulates Drug_Entry N-(4-Bromobenzyl)cyclohexanamine hydrochloride Drug_Entry->Drug_Accumulation Passive Diffusion & Lysosomal Trapping Workflow for In Vitro ASM Activity Assay Start Start Prepare_Reagents Prepare Compound Dilutions and Enzyme Solution Start->Prepare_Reagents Plate_Setup Add Compound and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition Read_Fluorescence->Data_Analysis End End Data_Analysis->End Workflow for Cholesterol Accumulation Assay Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound for 24-48 hours Seed_Cells->Treat_Cells Wash_Cells_1 Wash with PBS Treat_Cells->Wash_Cells_1 Fix_Cells Fix with 4% PFA Wash_Cells_1->Fix_Cells Wash_Cells_2 Wash with PBS Fix_Cells->Wash_Cells_2 Stain_Cells Stain with Filipin III Wash_Cells_2->Stain_Cells Wash_Cells_3 Wash with PBS Stain_Cells->Wash_Cells_3 Image_Cells Acquire Images with Fluorescence Microscope Wash_Cells_3->Image_Cells Quantify_Fluorescence Quantify Fluorescence Intensity Image_Cells->Quantify_Fluorescence End End Quantify_Fluorescence->End Workflow for Viral Plaque Reduction Assay Start Start Seed_Cells Seed Host Cells in 6-well Plates Start->Seed_Cells Pre_treat Pre-treat Cells with Compound Seed_Cells->Pre_treat Infect_Cells Infect Cells with Virus Pre_treat->Infect_Cells Remove_Inoculum Remove Virus Inoculum Infect_Cells->Remove_Inoculum Add_Overlay Add Semi-solid Overlay with Compound Remove_Inoculum->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_and_Stain Fix and Stain Cells Incubate->Fix_and_Stain Count_Plaques Count Plaques and Calculate Reduction Fix_and_Stain->Count_Plaques End End Count_Plaques->End

References

N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Versatile Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Bifunctional Building Block

N-(4-Bromobenzyl)cyclohexanamine hydrochloride stands as a chemical intermediate of significant untapped potential in material science. While its direct applications are not yet extensively documented, a thorough analysis of its molecular architecture reveals two key reactive sites: the aryl bromide on the benzyl ring and the secondary amine of the cyclohexanamine moiety. This bifunctionality opens a gateway to a diverse range of materials, from conjugated polymers for organic electronics to sophisticated coordination polymers with unique photophysical properties.

The 4-bromobenzyl group is a classic substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern polymer chemistry for creating carbon-carbon bonds and constructing complex, π-conjugated systems.[1] The bromine atom serves as a versatile handle for chain extension and functionalization. Simultaneously, the secondary amine offers a nucleophilic center for polymerization, a coordination site for metal ions, and a point of attachment for other functional groups, influencing solubility, thermal stability, and intermolecular interactions through hydrogen bonding.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the prospective applications of this compound in material science. It offers scientifically grounded, hypothetical protocols that leverage the compound's inherent reactivity to forge novel functional materials.

Application Note 1: Synthesis of Functional Polymers via Palladium-Catalyzed Cross-Coupling

The 4-bromobenzyl moiety is an ideal starting point for synthesizing a variety of functional polymers through palladium-catalyzed polycondensation reactions. By selecting appropriate co-monomers, polymers with tailored electronic and physical properties can be achieved.

Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation

Scientific Rationale: The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[1] By employing a diboronic acid co-monomer, N-(4-Bromobenzyl)cyclohexanamine can be polymerized into a poly(p-phenylene) derivative. The resulting polymer would feature a backbone of alternating aromatic rings, a structure known for its potential in creating conductive and light-emitting materials. The bulky cyclohexanamine side chains can enhance solubility and influence the polymer's morphology in the solid state.

Experimental Protocol:

  • Preparation of the Free Base: In a 100 mL round-bottom flask, dissolve this compound (3.05 g, 10 mmol) in 50 mL of deionized water. Add a 2 M solution of sodium hydroxide dropwise with stirring until the pH reaches >12. Extract the aqueous layer three times with 30 mL of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the free base, N-(4-Bromobenzyl)cyclohexanamine, as an oil.

  • Polymerization: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-(4-Bromobenzyl)cyclohexanamine (2.68 g, 10 mmol), 1,4-phenylenediboronic acid (1.66 g, 10 mmol), and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Add 40 mL of a degassed 3:1 mixture of toluene and water.

  • To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.

  • Cool the mixture to room temperature and pour it into 300 mL of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with water and methanol, and then dry under vacuum at 50 °C for 24 hours.

  • Purify the polymer by Soxhlet extraction with acetone to remove oligomers and catalyst residues.

Data Presentation:

ParameterValue
Monomer 1N-(4-Bromobenzyl)cyclohexanamine
Monomer 21,4-Phenylenediboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/Water (3:1)
Temperature90 °C
Time48 h

Visualization:

Suzuki_Polycondensation cluster_reactants Reactants Monomer1 N-(4-Bromobenzyl)cyclohexanamine Catalyst Pd(PPh₃)₄ K₂CO₃ Monomer1->Catalyst Monomer2 1,4-Phenylenediboronic Acid Monomer2->Catalyst Polymer Poly(p-phenylene) Derivative Catalyst->Polymer

Caption: Suzuki polycondensation workflow.

Synthesis of a Conjugated Polymer via Heck Polycondensation

Scientific Rationale: The Heck reaction couples aryl halides with alkenes.[4][5] Reacting N-(4-Bromobenzyl)cyclohexanamine with a divinyl comonomer, such as 1,4-divinylbenzene, can produce a conjugated polymer with vinylene linkages. These linkages extend the π-conjugation of the polymer backbone, which is desirable for applications in organic photovoltaics and transistors.

Experimental Protocol:

  • Monomer Preparation: Prepare the free base of N-(4-Bromobenzyl)cyclohexanamine as described in section 1.1.

  • Polymerization: In a flame-dried Schlenk tube under argon, dissolve N-(4-Bromobenzyl)cyclohexanamine (2.68 g, 10 mmol) and 1,4-divinylbenzene (1.30 g, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), tri(o-tolyl)phosphine (122 mg, 0.4 mmol, 4 mol%), and triethylamine (4.2 mL, 30 mmol).

  • Degas the solution with argon for 20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 72 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into 300 mL of a 1:1 mixture of methanol and water.

  • Filter the solid, wash thoroughly with methanol, and dry under vacuum.

Data Presentation:

ParameterValue
Monomer 1N-(4-Bromobenzyl)cyclohexanamine
Monomer 21,4-Divinylbenzene
Catalyst SystemPd(OAc)₂ / P(o-tolyl)₃
BaseTriethylamine
SolventDMF
Temperature100 °C
Time72 h

Visualization:

Heck_Reaction Reactants N-(4-Bromobenzyl)cyclohexanamine + 1,4-Divinylbenzene Conditions Pd(OAc)₂ / P(o-tolyl)₃ Triethylamine, DMF, 100°C Reactants->Conditions Product Polymer with Vinylene Linkages Conditions->Product

Caption: Heck polycondensation reaction scheme.

Application Note 2: Precursor for Hole-Transporting Materials in Organic Electronics

Triarylamine derivatives are a cornerstone class of materials used for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their suitable energy levels and high hole mobility.[3][6] this compound can serve as a precursor to such molecules through C-N bond-forming reactions.

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to couple the secondary amine of N-(4-Bromobenzyl)cyclohexanamine with an aryl halide, such as 4-bromobiphenyl. A subsequent Suzuki coupling at the original bromo-benzyl position can then be used to introduce another aryl group, leading to a complex, non-planar triarylamine-type structure. Such a structure could possess favorable amorphous film-forming properties and electronic characteristics for a hole-transporting material.

Experimental Protocol: Two-Step Synthesis of a Novel Triarylamine Derivative

Step 1: Buchwald-Hartwig Amination

  • Preparation: Prepare the free base of N-(4-Bromobenzyl)cyclohexanamine as described in section 1.1.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), RuPhos (93 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (1.44 g, 15 mmol).

  • Add N-(4-Bromobenzyl)cyclohexanamine (1.34 g, 5 mmol) and 4-bromobiphenyl (1.17 g, 5 mmol).

  • Add 20 mL of anhydrous toluene.

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield N-(4-bromobenzyl)-N-(biphenyl-4-yl)cyclohexanamine.

Step 2: Suzuki Coupling

  • Reaction Setup: In a Schlenk flask under argon, dissolve the product from Step 1 (5 mmol) and 4-methoxyphenylboronic acid (0.91 g, 6 mmol) in 30 mL of degassed 1,4-dioxane.

  • Add an aqueous solution of 2 M potassium carbonate (7.5 mL).

  • Add Pd(PPh₃)₄ (116 mg, 0.1 mmol, 2 mol%).

  • Heat the mixture to 95 °C and stir for 12 hours.

  • After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain N-((4'-methoxy-[1,1'-biphenyl]-4-yl)methyl)-N-([1,1'-biphenyl]-4-yl)cyclohexanamine.

Visualization:

HTM_Synthesis Start N-(4-Bromobenzyl)cyclohexanamine Step1 Buchwald-Hartwig Amination + 4-Bromobiphenyl Start->Step1 Intermediate N-(4-bromobenzyl)-N-(biphenyl-4-yl)cyclohexanamine Step1->Intermediate Step2 Suzuki Coupling + 4-Methoxyphenylboronic Acid Intermediate->Step2 FinalProduct Triarylamine-based Hole-Transport Material Step2->FinalProduct

Caption: Synthetic pathway to a potential hole-transporting material.

Application Note 3: Ligand for the Synthesis of Coordination Polymers

The nitrogen atom in the cyclohexanamine moiety possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This allows the use of N-(4-Bromobenzyl)cyclohexanamine as a ligand in the synthesis of coordination polymers.

Scientific Rationale: Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. Their properties, such as luminescence, porosity, and catalytic activity, are highly dependent on the choice of both the metal and the ligand. By using the free base of N-(4-Bromobenzyl)cyclohexanamine as a ligand with transition metal salts (e.g., Zn(NO₃)₂, MnCl₂), it is possible to synthesize novel coordination polymers. The bulky cyclohexyl group and the aromatic benzyl group will influence the packing and dimensionality of the resulting network.

Experimental Protocol: Hydrothermal Synthesis of a Zn(II) Coordination Polymer

  • Ligand Preparation: Prepare the free base of N-(4-Bromobenzyl)cyclohexanamine as described in section 1.1.

  • Synthesis: In a 20 mL Teflon-lined stainless steel autoclave, combine Zn(NO₃)₂·6H₂O (0.15 g, 0.5 mmol) and N-(4-Bromobenzyl)cyclohexanamine (0.27 g, 1 mmol).

  • Add 10 mL of a 1:1 mixture of ethanol and water.

  • Seal the autoclave and heat it at 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Collect the resulting crystals by filtration, wash with ethanol, and air-dry.

  • Characterize the product using single-crystal X-ray diffraction to determine its structure.

Data Presentation:

ParameterValue
Metal SaltZn(NO₃)₂·6H₂O
LigandN-(4-Bromobenzyl)cyclohexanamine
SolventEthanol/Water (1:1)
MethodHydrothermal Synthesis
Temperature160 °C
Time72 h

Visualization:

Coordination_Polymer_Workflow cluster_prep Preparation Metal Metal Salt (e.g., Zn(NO₃)₂) Mix Combine in Solvent (Ethanol/Water) Metal->Mix Ligand Ligand (Free Base Form) Ligand->Mix Hydrothermal Hydrothermal Reaction (160°C, 72h) Mix->Hydrothermal Crystallization Slow Cooling & Crystallization Hydrothermal->Crystallization Product Coordination Polymer Crystals Crystallization->Product

References

Application Notes and Protocols: Dissolving N-(4-Bromobenzyl)cyclohexanamine Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (CAS: 1158371-88-0), a bicyclic amine of interest in pharmacological research. Due to the limited availability of public data on its solubility, this guide synthesizes information from structurally similar compounds and general chemical principles to provide practical guidance for preparing solutions for in vitro and in vivo experiments.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₉BrClN

  • Molecular Weight: 304.65 g/mol

  • Appearance: Typically a white to off-white solid.

Solubility Profile

The hydrochloride salt form of N-(4-Bromobenzyl)cyclohexanamine suggests enhanced solubility in polar solvents compared to its free base. Based on the solubility of analogous compounds like N-benzylcyclohexylamine hydrochloride and 4-bromobenzylamine hydrochloride, the following table provides estimated solubility data in common laboratory solvents.[1][2][3] It is imperative to empirically verify these estimates for your specific lot of the compound.

SolventEstimated Solubility (at 25°C)Notes
Water ~5-10 mg/mLMay require gentle warming and sonication. The pH of the resulting solution will be acidic.
Phosphate-Buffered Saline (PBS, pH 7.4) ~1-5 mg/mLSolubility is expected to be lower than in pure water due to the common ion effect and higher pH.
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mLA common solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol (95% or absolute) ~10-20 mg/mLCan be used as a co-solvent to improve the solubility of less soluble compounds.
Methanol ≥ 20 mg/mLSimilar to ethanol, it is a good solvent for polar organic molecules.

Note: These are estimated values and should be confirmed experimentally.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for many cell-based assays where an aqueous solution is preferred.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 3.047 mg.

  • Initial Dissolution: Add the powder to a sterile tube and add approximately 80% of the final desired volume of sterile water.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes. Visually inspect for any undissolved particles.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes. Intermittent vortexing or sonication can also aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Preparation of a 50 mM DMSO Stock Solution

This protocol is ideal for creating a high-concentration stock solution for serial dilutions in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile conical tube or vial

  • Vortex mixer

Procedure:

  • Weighing: In a sterile tube, weigh the required amount of this compound. For 1 mL of a 50 mM solution, weigh 15.235 mg.

  • Dissolution: Add the desired volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube and vortex thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C. Ensure the tubes are well-sealed to prevent moisture absorption by the DMSO.

Visual Workflows

Solvent Selection Workflow

The choice of solvent is critical and depends on the experimental context. The following diagram outlines a decision-making process for selecting an appropriate solvent.

start Start: Need to dissolve N-(4-Bromobenzyl) cyclohexanamine hydrochloride exp_type What is the experimental application? start->exp_type in_vitro In Vitro Assay (e.g., cell culture) exp_type->in_vitro In Vitro in_vivo In Vivo Study exp_type->in_vivo In Vivo stock_sol Prepare high-concentration stock solution in DMSO. in_vitro->stock_sol aqueous_sol Prepare solution in physiologically compatible vehicle (e.g., saline, PBS with co-solvents). in_vivo->aqueous_sol final_dilution Dilute stock solution in aqueous buffer or media. (Final DMSO < 0.5%) stock_sol->final_dilution end End: Solution Ready for Use final_dilution->end aqueous_sol->end

Caption: Decision workflow for solvent selection.

General Dissolution Protocol Workflow

The following diagram illustrates the general steps for dissolving the compound.

weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent mix 3. Vortex/Mix add_solvent->mix check_sol 4. Check for complete dissolution mix->check_sol enhance 5. Apply heat (37°C) or sonication check_sol->enhance No adjust_vol 6. Adjust to Final Volume check_sol->adjust_vol Yes enhance->mix sterilize 7. Sterile Filter (0.22 µm) adjust_vol->sterilize store 8. Aliquot and Store sterilize->store

Caption: General experimental workflow for dissolution.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: If a DMSO stock solution precipitates when diluted in a buffer, try a lower final concentration, use a co-solvent like ethanol in the final dilution, or pre-warm the buffer.

  • Compound appears oily or does not solidify: This could indicate impurities or hydration. Ensure the compound is stored in a desiccator. If the problem persists, purification may be necessary.

  • Solution is not clear: Insoluble particulates may be present. Centrifuge the solution and carefully collect the supernatant, or filter through an appropriate syringe filter.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Note & Protocol: Safe Disposal of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scope

This document provides a comprehensive guide for the safe and compliant disposal of waste containing N-(4-Bromobenzyl)cyclohexanamine hydrochloride. As a brominated aromatic amine hydrochloride, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the hazard assessment and subsequent recommendations are based on data from structurally similar compounds, such as N-(3-Bromobenzyl)cyclohexanamine hydrochloride and other amine hydrochlorides.[1] It is imperative that a site-specific risk assessment is conducted by qualified personnel before implementing these procedures. All disposal activities must comply with local, state, and federal regulations.[2][3]

Hazard Assessment

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential hazards:

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Toxicity: While specific data is unavailable, similar amine hydrochlorides can be harmful if swallowed or absorbed through the skin.[2]

  • Environmental Hazards: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Information on ecotoxicity is limited, but it should not be released into drains or the environment.[1]

  • Combustion Byproducts: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4]

Regulatory Framework

The disposal of this chemical waste is governed by several regulatory bodies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as hazardous due to its characteristics. Generators of this waste are responsible for its proper identification, handling, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP). This plan must include procedures for safe handling and disposal of hazardous chemicals.

Personnel Safety and Personal Protective Equipment (PPE)

All personnel handling this compound waste must be trained on its potential hazards and the procedures outlined in this document. The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, preventing serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect for integrity before each use.To prevent skin contact, irritation, and potential absorption.[2]
Body Protection A laboratory coat, buttoned completely. Consider a chemically resistant apron for larger quantities.To protect against skin exposure from spills or splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation.To prevent respiratory tract irritation.[1]

Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Stream Identification: this compound waste is classified as a halogenated organic solid .

  • Segregation Protocol: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and general laboratory trash.[5] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation A N-(4-Bromobenzyl)cyclohexanamine hydrochloride Waste (Solid or in Solution) B Halogenated Organic Waste Container A->B CORRECT C Non-Halogenated Organic Waste A->C INCORRECT (Increases Disposal Cost) D Aqueous Waste (Acids, Bases) A->D INCORRECT (Potential Reaction) E Regular Trash A->E INCORRECT (Environmental Hazard)

Diagram 1: Chemical Waste Segregation Flowchart.

On-site Waste Handling and Storage Protocols

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. The date of initial waste accumulation should also be recorded.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.[2][4] The container must be kept closed except when adding waste.

Decontamination Procedures

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous waste in the halogenated organic waste stream. Subsequent rinses with soap and water can typically be disposed of down the drain, pending local regulations.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it accordingly. For large spills, evacuate the area and follow your institution's emergency procedures.

Waste Treatment and Disposal Protocols

Final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. The primary disposal method for halogenated organic compounds is high-temperature incineration.

Pre-treatment: Neutralization of Aqueous Solutions (if applicable)

If the waste is in an acidic aqueous solution, neutralization may be required before collection by a disposal vendor. This procedure should only be performed by trained personnel in a chemical fume hood.

G A Start: Acidic solution of N-(4-Bromobenzyl)cyclohexanamine HCl B Place container in a secondary containment (ice bath) A->B C Slowly add a weak base (e.g., 5% sodium bicarbonate solution) with stirring B->C D Monitor pH with a calibrated meter or pH paper C->D E Is pH between 6.0 and 8.0? D->E F Continue slow addition of base E->F No G Stop addition. Allow solution to cool E->G Yes F->C H Transfer to labeled 'Neutralized Halogenated Aqueous Waste' container G->H I Arrange for disposal with licensed vendor H->I

Diagram 2: Neutralization Protocol Workflow.

Experimental Protocol: Neutralization

  • Preparation: Don all required PPE. Perform the procedure in a chemical fume hood. Place the beaker containing the acidic waste solution in a secondary container (e.g., an ice bath) to manage any heat generated.

  • Base Addition: While stirring the solution, slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate. Avoid strong bases like sodium hydroxide, as they can cause a rapid and exothermic reaction.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Final Steps: Once neutralized, transfer the solution to a clearly labeled "Neutralized Halogenated Aqueous Waste" container. This waste must still be disposed of as hazardous waste due to the dissolved organic compound.

Final Disposal

The ultimate disposal method for this compound is typically high-temperature incineration. This process is effective at destroying halogenated organic molecules, but it must be carried out in a facility equipped with scrubbers and other air pollution control devices to neutralize the resulting acidic gases (HBr and HCl).

G A Is waste properly segregated and labeled? B Review institutional waste disposal guidelines A->B Yes H Correct segregation and labeling procedures A->H No C Contact Environmental Health & Safety (EHS) office B->C D Arrange for pickup by licensed hazardous waste vendor C->D E Waste transported to Treatment, Storage, and Disposal Facility (TSDF) D->E F High-Temperature Incineration E->F G Landfilling of incinerator ash F->G H->A

Diagram 3: Overall Waste Disposal Decision Workflow.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Experimental Protocol: Reductive Amination

A common and effective method for the synthesis of N-(4-Bromobenzyl)cyclohexanamine is the reductive amination of 4-bromobenzaldehyde with cyclohexylamine, followed by salt formation with hydrochloric acid.

Materials:

  • 4-bromobenzaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

  • Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Troubleshooting and FAQs

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Imine Formation: The formation of the imine intermediate is crucial for the success of the reaction. Ensure that the 4-bromobenzaldehyde and cyclohexylamine are stirred together for a sufficient amount of time (1-2 hours) before adding the reducing agent. The presence of a catalytic amount of acid, such as acetic acid, can facilitate this step.

  • Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reagent that is less likely to reduce the starting aldehyde.[1][2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[1][2][4] Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the 4-bromobenzaldehyde before it can form the imine, thus lowering the yield of the desired product.[1][3]

  • Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can hydrolyze the imine intermediate. The temperature during the addition of the reducing agent should be kept low to control the reaction rate and minimize side reactions.

  • Stoichiometry: Using a slight excess of the amine (cyclohexylamine) can help drive the imine formation to completion. However, a large excess may complicate purification.

Q2: I am observing significant amounts of 4-bromobenzyl alcohol as a byproduct. How can I prevent this?

A2: The formation of 4-bromobenzyl alcohol is a result of the reduction of the starting aldehyde, 4-bromobenzaldehyde. This is more likely to occur if a strong reducing agent like sodium borohydride (NaBH₄) is used.[1] To minimize this side reaction, consider the following:

  • Use a Milder Reducing Agent: Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde.[1][2][3]

  • Two-Step Procedure: Allow for the complete formation of the imine before adding the reducing agent. You can monitor the imine formation by techniques like TLC or NMR. Once the aldehyde is consumed, then add the reducing agent.

Q3: My final product is contaminated with a higher molecular weight impurity. What could it be and how do I get rid of it?

A3: A common higher molecular weight impurity in this reaction is the tertiary amine, N,N-bis(4-bromobenzyl)cyclohexanamine. This results from the dialkylation of the cyclohexylamine. This is more prevalent if the starting amine is the limiting reagent.

  • Control Stoichiometry: Use a slight excess of cyclohexylamine to favor the formation of the desired secondary amine.

  • Purification: This byproduct can often be separated from the desired product by column chromatography on silica gel.

Q4: The hydrochloride salt is not precipitating cleanly. What should I do?

A4: If the hydrochloride salt does not precipitate well, it could be due to the presence of impurities or using a solvent in which the salt is too soluble.

  • Ensure Purity of the Free Base: Purify the crude N-(4-Bromobenzyl)cyclohexanamine free base by column chromatography before attempting the salt formation.

  • Solvent Choice: Diethyl ether is a good choice for precipitating the hydrochloride salt. If the product remains dissolved, you can try adding a less polar co-solvent like hexane to decrease the solubility of the salt. Ensure your hydrochloric acid solution is also in a suitable solvent like diethyl ether.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsPlausible Yield Range for N-(4-Bromobenzyl)cyclohexanamineNotes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Anhydrous aprotic solvents (e.g., DCM, DCE), often with catalytic acetic acid.[3]85-95%Mild and selective for the imine/iminium ion; less likely to reduce the starting aldehyde.[2][3]
Sodium Cyanoborohydride (NaBH₃CN)Protic solvents (e.g., MeOH), slightly acidic pH (5-6).[1][3]80-90%Selective for the imine/iminium ion, but highly toxic.[2][4]
Sodium Borohydride (NaBH₄)Protic solvents (e.g., MeOH, EtOH).[3]50-70%Can reduce the starting aldehyde, leading to lower yields of the desired amine.[1] Best used in a two-step process after imine formation is complete.
Catalytic Hydrogenation (H₂/Pd/C)Protic solvents (e.g., EtOH, MeOH), hydrogen pressure.70-85%Effective, but may also cause de-bromination of the aromatic ring as a side reaction.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification cluster_3 Salt Formation A Dissolve 4-bromobenzaldehyde in anhydrous DCM B Add cyclohexylamine and a catalytic amount of acetic acid A->B C Stir at room temperature for 1-2 hours to form imine B->C D Cool to 0-5 °C C->D E Add NaBH(OAc)3 portion-wise D->E F Warm to room temperature and stir overnight E->F G Quench with saturated NaHCO3 F->G H Extract with DCM G->H I Wash with brine, dry over MgSO4, and concentrate H->I J Obtain crude N-(4-Bromobenzyl)cyclohexanamine I->J K Dissolve crude product in diethyl ether J->K L Add HCl in diethyl ether K->L M Filter and dry the precipitate L->M N Obtain N-(4-Bromobenzyl)cyclohexanamine HCl M->N

Figure 1: Experimental workflow for the synthesis of this compound.

reaction_pathway Reaction and Side-Reaction Pathways aldehyde 4-Bromobenzaldehyde imine Imine Intermediate aldehyde->imine + Cyclohexylamine - H2O side_product_1 4-Bromobenzyl Alcohol aldehyde->side_product_1 + [H] (Direct Reduction) amine Cyclohexylamine amine->imine product N-(4-Bromobenzyl)cyclohexanamine (Desired Product) imine->product + [H] (Reduction) side_product_2 N,N-bis(4-Bromobenzyl)cyclohexanamine product->side_product_2 + 4-Bromobenzaldehyde + [H]

Figure 2: Main reaction and potential side-reaction pathways in the synthesis.

troubleshooting_tree start Low Yield? q1 TLC/NMR shows significant starting aldehyde? start->q1 a1_yes Incomplete reaction or aldehyde reduction is slow q1->a1_yes Yes q2 Impurity detected? (e.g., by LC-MS) q1->q2 No s1 Use a milder reducing agent (NaBH(OAc)3). Increase reaction time. Ensure anhydrous conditions. a1_yes->s1 a2_yes Identify the impurity q2->a2_yes Yes a1_no Check reaction setup: - Anhydrous conditions? - Correct stoichiometry? - Active reducing agent? q2->a1_no No q3 Is it 4-bromobenzyl alcohol? a2_yes->q3 s2 Use a more selective reducing agent like NaBH(OAc)3. q3->s2 Yes q4 Is it a dialkylated product? q3->q4 No s3 Use a slight excess of cyclohexylamine. Purify by column chromatography. q4->s3 Yes q4->a1_no No

Figure 3: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials such as 4-bromobenzaldehyde and cyclohexylamine.

  • The free base form of N-(4-Bromobenzyl)cyclohexanamine.

  • Over-alkylation products, where the secondary amine reacts further.

  • By-products from the reduction step if a reductive amination route is used.

Q2: My purified this compound appears as an oil or fails to crystallize. What could be the cause?

A2: This is a common issue when dealing with amine salts.[1] Potential causes include:

  • Presence of excess water: The hydrochloride salt may be hygroscopic or the presence of water from aqueous HCl can prevent crystallization.[1]

  • Residual solvent: Solvents used in the workup or reaction, such as dichloromethane (DCM) or tetrahydrofuran (THF), may be trapped in the product.

  • Impurities: The presence of impurities can lower the melting point and inhibit crystal lattice formation.

  • Incorrect stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to a mixture of the free base and the salt, which may be oily.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: Recrystallization of amine hydrochlorides can be challenging. A good starting point is to use a polar solvent in which the salt is soluble at high temperatures and less soluble at room temperature. Common choices include:

  • Isopropanol (IPA)[1]

  • Ethanol

  • Methanol/diethyl ether or Methanol/tert-butyl methyl ether (MTBE) systems

  • Water, although its high solubilizing power might lead to low recovery.[2]

It is often a process of trial and error to find the optimal solvent or solvent mixture.

Q4: Can I use normal-phase silica gel column chromatography to purify this compound?

A4: Direct purification of the hydrochloride salt on standard silica gel is generally not recommended. The highly polar nature of the salt will cause it to strongly adhere to the silica, leading to poor recovery and significant tailing. It is better to purify the free base and then convert it to the hydrochloride salt.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Symptom Possible Cause Troubleshooting Step
Significant loss of product during recrystallization.The chosen solvent is too good at dissolving the hydrochloride salt, even at low temperatures.- Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to promote crystal growth and minimize loss to the mother liquor.
Product is lost during the aqueous workup (acid-base extraction).The pH of the aqueous layers was not optimal for extraction.- When extracting the free base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10). - When washing the organic layer containing the free base with acidic solution to form the salt, use a minimal amount of dilute acid to avoid partitioning of the salt into the aqueous phase.
The product remains on the column during chromatography of the free base.The amine is interacting too strongly with the acidic silica gel.- Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.5-1% in the solvent system).[3][4][5] - Consider using a less acidic stationary phase like alumina or an amine-functionalized silica column.[3][6]
Problem 2: Product Purity Issues
Symptom Possible Cause Troubleshooting Step
The NMR spectrum shows broad peaks.The sample may contain a mixture of the free base and the hydrochloride salt, or there might be dynamic exchange processes occurring.- Ensure complete conversion to the hydrochloride salt by adding a slight excess of HCl. - If using ethereal HCl, ensure it is fresh and the titer is known.
The melting point of the purified product is broad or lower than expected.The product is still impure.- Perform another recrystallization. - Consider an alternative purification method, such as converting the salt to the free base, purifying by column chromatography, and then converting it back to the hydrochloride salt.
The product color is off-white or yellow.The presence of colored impurities, possibly from oxidation of the amine.- Treat a solution of the crude product with activated charcoal before the final crystallization step.[7] - Ensure that the purification process is carried out promptly and that the material is stored under an inert atmosphere if it is prone to oxidation.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Free Base and Column Chromatography
  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., 1 M NaOH) to a pH > 10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Prepare a silica gel column. It is often beneficial to pre-treat the silica by flushing it with the mobile phase containing a small amount of triethylamine (e.g., 1%).[5]

    • Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the pure free base and combine them.

  • Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of anhydrous HCl in a solvent like diethyl ether or isopropanol with stirring.

    • The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Data Summary

Property Value Reference
Molecular FormulaC₁₃H₁₉BrClN[8]
Molecular Weight304.65 g/mol [8]
Purity (Commercial)≥95% to ≥98%[8][9][10]

Visualizations

Purification_Troubleshooting start Crude Product recrystallize Recrystallize start->recrystallize pure_product Pure Product oily_product Product is Oily or Fails to Crystallize? low_yield Low Yield? oily_product->low_yield No check_water Check for Water/ Residual Solvent oily_product->check_water Yes impure_product Product Impure? low_yield->impure_product No change_solvent Change Recrystallization Solvent System low_yield->change_solvent Yes impure_product->pure_product No column_chrom Purify Free Base via Column Chromatography impure_product->column_chrom Yes check_hcl Verify HCl Stoichiometry check_water->check_hcl check_hcl->column_chrom recrystallize->oily_product change_solvent->recrystallize check_ph Optimize pH in Acid-Base Extraction charcoal Use Activated Charcoal check_ph->charcoal add_tea Add TEA to Mobile Phase/ Use Amine-Silica column_chrom->add_tea add_tea->check_ph charcoal->recrystallize Purification_Workflow start Crude HCl Salt recrystallization Direct Recrystallization (e.g., from Isopropanol) start->recrystallization Direct Route basify Basify to pH > 10 (e.g., with NaOH) start->basify Indirect Route end_direct Pure HCl Salt end_indirect Pure HCl Salt recrystallization->end_direct extract Extract with Organic Solvent (e.g., DCM) basify->extract chromatography Column Chromatography of Free Base extract->chromatography salt_formation Treat with Anhydrous HCl chromatography->salt_formation salt_formation->end_indirect

References

Technical Support Center: Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Reductive Amination: This is a one-pot reaction involving the condensation of cyclohexanone with 4-bromobenzylamine, followed by the in-situ reduction of the resulting imine intermediate. Alternatively, cyclohexylamine and 4-bromobenzaldehyde can be used as starting materials.

  • N-Alkylation: This is a two-step process involving the direct alkylation of cyclohexylamine with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), followed by conversion to the hydrochloride salt.

Q2: My reductive amination reaction has a low yield. What are the common causes?

A2: Low yields in reductive amination are often due to several factors:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate. This can be influenced by steric hindrance, the electronic properties of the starting materials, or the presence of excess water which can hydrolyze the imine.

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group is not sufficiently activated.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. It is crucial to use a fresh or properly stored reducing agent.

  • Side Reactions: The reducing agent might be too reactive and reduce the starting carbonyl compound before imine formation.

Q3: I am observing over-alkylation in my N-alkylation reaction. How can I minimize this?

A3: Over-alkylation, the formation of a tertiary amine, is a common issue in N-alkylation because the secondary amine product is often more nucleophilic than the primary amine starting material.[1] To minimize this:

  • Use a Large Excess of the Amine: Using a significant excess of cyclohexylamine can increase the probability of the alkylating agent reacting with the primary amine instead of the secondary amine product.

  • Slow Addition of the Alkylating Agent: Adding the 4-bromobenzyl bromide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Use of a Bulky Base: A sterically hindered, non-nucleophilic base can be used to neutralize the hydrobromic acid formed during the reaction without competing in the alkylation.

Troubleshooting Guides

Reductive Amination Failures
Observed Issue Potential Cause Suggested Solution
Low to no product formation, starting materials remain Inefficient imine formationAdd a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
Inactive reducing agentUse a fresh bottle of the reducing agent. Test the activity of the reducing agent on a simple ketone as a control.
Significant amount of 4-bromobenzyl alcohol or cyclohexanol byproduct Reducing agent is too reactive and reduces the carbonyl starting material.Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN), which are more selective for the imine.[1]
Reaction stalls before completion Imine hydrolysisEnsure anhydrous conditions throughout the reaction.
Insufficient reducing agentAdd an additional portion of the reducing agent.
N-Alkylation Failures
Observed Issue Potential Cause Suggested Solution
Low conversion, significant amount of unreacted cyclohexylamine Insufficient reactivity of the alkylating agentConsider adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Poor solubility of reagentsChoose a solvent in which all reactants are soluble at the reaction temperature. DMF or DMSO can be good options for N-alkylation reactions.
Formation of multiple products (over-alkylation) The secondary amine product is more reactive than the primary amine starting material.Use a large excess of cyclohexylamine (3-5 equivalents). Add the 4-bromobenzyl bromide dropwise over an extended period.
Reaction does not proceed to completion The base is not strong enough or is insoluble.Use a stronger base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered to maximize its surface area.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from cyclohexanone and 4-bromobenzylamine using sodium triacetoxyborohydride.

Materials:

  • Cyclohexanone

  • 4-Bromobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid solution in diethyl ether (2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzylamine (1.0 eq).

  • Dissolve the amine in anhydrous DCE or DCM.

  • Add cyclohexanone (1.1 eq) to the solution.

  • Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude free base as an oil.

  • Dissolve the crude oil in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via N-Alkylation

This protocol describes the synthesis of this compound from cyclohexylamine and 4-bromobenzyl bromide.

Materials:

  • Cyclohexylamine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Hydrochloric acid solution in diethyl ether (2 M)

Procedure:

  • To a round-bottom flask, add cyclohexylamine (3.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq).

  • In a separate flask, dissolve 4-bromobenzyl bromide (1.0 eq) in a small amount of anhydrous DMF.

  • Add the 4-bromobenzyl bromide solution dropwise to the stirred cyclohexylamine mixture over 1-2 hours at room temperature.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Convert the purified free base to the hydrochloride salt as described in Protocol 1, steps 11-13.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventReaction TimeTypical Yield RangeNotes
Sodium Borohydride (NaBH₄) Methanol, Ethanol2-6 hours60-80%Can reduce the starting carbonyl. Best used in a two-step procedure where the imine is pre-formed.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Acetonitrile6-24 hours75-90%Toxic. The reaction is pH-sensitive and works best at pH 6-7.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF4-12 hours85-95%Mild and selective for the imine. Tolerates a wide range of functional groups.[2]
Hydrogen (H₂)/Catalyst (e.g., Pd/C) Ethanol, Methanol12-48 hours70-90%Requires specialized hydrogenation equipment. Can reduce other functional groups.

Table 2: Physicochemical Properties

PropertyN-(4-Bromobenzyl)cyclohexanamineThis compound
Molecular Formula C₁₃H₁₈BrNC₁₃H₁₉BrClN
Molecular Weight 268.19 g/mol [3]304.65 g/mol [4]
Appearance Colorless to pale yellow oilWhite to off-white solid
Solubility Soluble in most organic solventsSoluble in methanol, ethanol; sparingly soluble in water; insoluble in diethyl ether, hexane

Visualizations

Reaction Pathway: Reductive Amination

reductive_amination Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + H₂O Bromobenzylamine 4-Bromobenzylamine Bromobenzylamine->Imine Product N-(4-Bromobenzyl)cyclohexanamine Imine->Product + [H] (Reducing Agent) HCl_salt N-(4-Bromobenzyl)cyclohexanamine HCl Product->HCl_salt + HCl

Caption: Reductive amination pathway for the synthesis of this compound.

Reaction Pathway: N-Alkylation

n_alkylation Cyclohexylamine Cyclohexylamine Free_base N-(4-Bromobenzyl)cyclohexanamine Cyclohexylamine->Free_base Bromobenzyl_bromide 4-Bromobenzyl Bromide Bromobenzyl_bromide->Free_base + Base HCl_salt N-(4-Bromobenzyl)cyclohexanamine HCl Free_base->HCl_salt + HCl

Caption: N-Alkylation pathway for the synthesis of this compound.

Troubleshooting Workflow: Low Reaction Yield

troubleshooting_workflow Start Low Reaction Yield Check_SM Check Purity of Starting Materials Start->Check_SM Check_Reagents Verify Reagent Activity Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Impure_SM Purify Starting Materials Check_SM->Impure_SM Inactive_Reagent Use Fresh Reagents Check_Reagents->Inactive_Reagent Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time Optimize_Solvent Change Solvent Check_Conditions->Optimize_Solvent Success Improved Yield Impure_SM->Success Inactive_Reagent->Success Optimize_Temp->Success Optimize_Time->Success Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination reaction between 4-bromobenzaldehyde and cyclohexylamine, followed by salt formation with hydrochloric acid. This process involves the initial formation of an imine intermediate, which is then reduced to the secondary amine.

Q2: Which reducing agents are suitable for the reductive amination step?

A2: Several reducing agents can be employed, with the choice impacting reaction conditions and outcomes. Common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN)[1]. Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method[1].

Q3: How can I improve the yield of the reaction?

A3: Optimizing several factors can lead to improved yields. These include the choice of reducing agent and solvent, reaction temperature, and the molar ratio of reactants. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can also significantly enhance conversion rates[2].

Q4: What are the common side products, and how can they be minimized?

A4: A common side product is the over-alkylation of the amine, leading to the formation of a tertiary amine. Another potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol (4-bromobenzyl alcohol). To minimize these, it is crucial to control the stoichiometry of the reactants and the reaction temperature. Using a milder reducing agent like NaBH(OAc)₃ can often provide better selectivity.

Q5: What is the best way to purify the final product?

A5: The final product, this compound, is a salt and can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane[3]. If the free base is isolated first, column chromatography on silica gel can be used for purification before converting it to the hydrochloride salt[4].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive reducing agent. 2. Poor quality of starting materials. 3. Presence of water in the reaction. 4. Suboptimal reaction temperature.1. Use a fresh batch of the reducing agent. 2. Verify the purity of 4-bromobenzaldehyde and cyclohexylamine by analytical methods (e.g., NMR, GC-MS). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[5]. 4. Optimize the reaction temperature. Some reductive aminations proceed well at room temperature, while others may require gentle heating[1][3].
Presence of Unreacted Starting Materials 1. Insufficient amount of reducing agent. 2. Short reaction time. 3. Inefficient imine formation.1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to run to completion[3]. 3. If imine formation is slow, consider adding a catalytic amount of acetic acid to facilitate the reaction[2]. The use of Ti(Oi-Pr)₄ can also drive the imine formation[2].
Formation of 4-Bromobenzyl Alcohol Side Product 1. Reducing agent is too reactive and reduces the aldehyde before imine formation. 2. Order of addition of reagents.1. Use a milder reducing agent such as NaBH(OAc)₃, which is generally selective for the imine over the aldehyde. 2. Pre-mix the aldehyde and amine to allow for imine formation before adding the reducing agent.
Formation of Tertiary Amine by-product 1. The product, a secondary amine, reacts with another molecule of the aldehyde.1. Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde to favor the formation of the secondary amine.
Difficulty in Product Isolation/Purification 1. The product is an oil and does not precipitate. 2. The product is contaminated with residual starting materials or by-products.1. After the reaction, perform an aqueous work-up. Extract the free base into an organic solvent, dry the organic layer, and then precipitate the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). 2. If recrystallization is ineffective, purify the free base by column chromatography before converting it to the hydrochloride salt[4].

Data Presentation

Optimization of Reductive Amination Conditions
Entry Reducing Agent Solvent Catalyst/Additive Temperature (°C) Time (h) Yield (%) Reference
1NaBH₄MethanolNoneRoom Temp12Moderate[1]
2NaBH(OAc)₃Dichloromethane (DCM)Acetic Acid (cat.)Room Temp18High[1]
3NaBH₃CNMethanolAcetic Acid (cat.)Room Temp24Moderate-High[1]
4H₂ (5 atm)Ethanol10% Pd/C4024High[1]
5NaBH₄Tetrahydrofuran (THF)Ti(Oi-Pr)₄Room Temp3>99 (conversion)[2]

Note: Yields are generalized based on literature for similar reductive amination reactions and may vary for the specific synthesis of N-(4-Bromobenzyl)cyclohexanamine.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup : To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add cyclohexylamine (1.1 equivalents).

  • Imine Formation : Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Isolation of Free Base : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation : Dissolve the crude N-(4-Bromobenzyl)cyclohexanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol until precipitation is complete.

  • Purification : Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Reaction_Pathway 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Schiff Base (Imine Intermediate) 4-Bromobenzaldehyde->Imine_Intermediate + Cyclohexylamine - H₂O Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine_Intermediate Product_Free_Base N-(4-Bromobenzyl)cyclohexanamine Imine_Intermediate->Product_Free_Base + [H] (Reducing Agent) Final_Product N-(4-Bromobenzyl)cyclohexanamine HCl Product_Free_Base->Final_Product + HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions [ Reagents OK ] Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp [ Conditions OK ] Monitor_TLC Monitor Reaction by TLC for Completion Optimize_Temp->Monitor_TLC [ Temp OK ] Change_Reducing_Agent Change Reducing Agent (e.g., to NaBH(OAc)₃) Change_Reducing_Agent->Monitor_TLC Monitor_TLC->Change_Reducing_Agent [ Side Products ] Add_Catalyst Add Catalyst (e.g., Acetic Acid, Ti(Oi-Pr)₄) Monitor_TLC->Add_Catalyst [ Incomplete ] Successful_Reaction Successful Reaction Monitor_TLC->Successful_Reaction [ Complete ] Add_Catalyst->Monitor_TLC Logical_Relationships Yield Reaction Yield Purity Product Purity Reagent_Purity Reagent Purity Reagent_Purity->Yield Reagent_Purity->Purity Reducing_Agent Reducing Agent Choice Reducing_Agent->Yield Reducing_Agent->Purity Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Catalyst Catalyst/Additive Catalyst->Yield

References

N-(4-Bromobenzyl)cyclohexanamine hydrochloride degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of this compound, the primary degradation pathways are likely to be oxidation, photodegradation, and hydrolysis.[1][2][3][4][5][6]

  • Oxidation: The secondary amine and the benzylic carbon are susceptible to oxidation, which can lead to the formation of imines and other related products.[1][2][3][4][5]

  • Photodegradation: As a brominated aromatic compound, it may undergo debromination upon exposure to light, particularly UV radiation.[7][8][9]

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions may lead to hydrolysis, though specific data is limited.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from air and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents. Contact with strong bases should also be avoided as it can deprotonate the amine, and strong acids may affect the salt form.

Q4: What is the potential mechanism of action for this compound?

A4: this compound belongs to the class of arylcyclohexylamines. Compounds in this class are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[10][11][12] The proposed mechanism involves the binding of the molecule to the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[10]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

This could be due to the degradation of the compound.

Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Prepare fresh solutions for each experiment. Avoid prolonged exposure of solutions to air.Consistent and reproducible experimental results.
Photodegradation Protect stock solutions and experimental setups from light by using amber vials or covering with aluminum foil.Minimized degradation and preserved compound potency.
Improper Storage Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider flushing with an inert gas.Long-term stability of the compound is maintained.
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC).

This is a strong indication of degradation or the presence of impurities.

Potential Cause Troubleshooting Step Expected Outcome
Degradation During Sample Preparation Analyze samples immediately after preparation. Avoid harsh conditions (e.g., high temperature, extreme pH) during sample processing.A clean chromatogram with the main peak and minimal to no impurity peaks.
Contamination Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned.Elimination of extraneous peaks from the chromatogram.
Forced Degradation To identify if the unknown peaks are degradation products, perform a forced degradation study (see Experimental Protocols section).Identification and characterization of potential degradation products.

Quantitative Data Summary

The following table summarizes the expected outcomes of a forced degradation study on this compound. The percentage of degradation is an illustrative example of what might be observed.

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%Minor hydrolysis products
Base Hydrolysis 0.1 M NaOH at 60°C for 24h10 - 25%Minor hydrolysis products
Oxidation 3% H₂O₂ at room temperature for 24h20 - 40%N-oxide, Imine
Thermal Degradation 105°C for 48h5 - 10%Various thermal degradants
Photodegradation UV light (254 nm) for 72h15 - 35%Debrominated product

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general method for the analysis of this compound and its potential degradation products. This is a template and may require optimization.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Study
  • Acid Degradation: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the final concentration.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in methanol and dilute with the mobile phase.

  • Photodegradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 72 hours. Dissolve the exposed solid in methanol and dilute with the mobile phase.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described above.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent N-(4-Bromobenzyl)cyclohexanamine Hydrochloride imine N-(4-Bromobenzylidene)cyclohexanamine parent->imine [O] n_oxide N-(4-Bromobenzyl)cyclohexanamine N-oxide parent->n_oxide [O] debrominated N-Benzylcyclohexanamine parent->debrominated hν (-HBr)

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Sample of N-(4-Bromobenzyl)cyclohexanamine HCl stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress preparation Sample Preparation (Dilution, Neutralization) stress->preparation hplc HPLC Analysis (Stability-Indicating Method) preparation->hplc data Data Analysis (Peak Purity, Degradation %) hplc->data end End: Stability Profile data->end

Caption: A typical experimental workflow for a forced degradation study.

signaling_pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor ca_ion Ca²⁺ nmda_receptor->ca_ion Influx glutamate Glutamate glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor compound N-(4-Bromobenzyl)cyclohexanamine (Antagonist) compound->nmda_receptor Blocks Channel intracellular Intracellular Signaling Cascade ca_ion->intracellular

Caption: Proposed signaling pathway of N-(4-Bromobenzyl)cyclohexanamine as an NMDA receptor antagonist.

References

Technical Support Center: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through reductive amination, can lead to several impurities. These can originate from starting materials, side reactions, or subsequent degradation.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 4-bromobenzaldehyde and cyclohexylamine.

  • Over-alkylation Product: Formation of a tertiary amine, N,N-bis(4-bromobenzyl)cyclohexanamine, can occur if the primary amine product reacts further with the aldehyde.[1]

  • Aldehyde Reduction Product: The reducing agent can directly reduce 4-bromobenzaldehyde to 4-bromobenzyl alcohol.

  • Imine Intermediate: Incomplete reduction can leave residual N-(4-bromobenzylidene)cyclohexanamine.

  • Impurities from Starting Materials: Commercial starting materials may contain their own impurities which can be carried through the synthesis. It is crucial to assess the purity of the initial reagents.[2]

Q2: How can I minimize the formation of the over-alkylation byproduct?

A2: Minimizing the formation of the tertiary amine is a common challenge in reductive amination.[1] Here are some strategies:

  • Control Stoichiometry: Using a slight excess of the amine (cyclohexylamine) can help to ensure the aldehyde is consumed in the formation of the desired secondary amine, reducing the chance of the product amine reacting with remaining aldehyde.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the pre-formed imine can help to reduce the imine as it is formed, keeping the concentration of the product amine low and thus minimizing its reaction with any remaining aldehyde.

  • Choice of Reducing Agent: Using a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can be more selective for the reduction of the imine over the aldehyde and can sometimes lead to cleaner reactions with less over-alkylation.[1][3]

Q3: What is the role of pH in the reductive amination process?

A3: The pH of the reaction is critical for the initial formation of the imine intermediate. The reaction is typically carried out under weakly acidic conditions (pH 4-5).[1]

  • If the pH is too high (basic): The rate of imine formation will be slow.

  • If the pH is too low (strongly acidic): The amine starting material will be protonated to form an ammonium salt, which is not nucleophilic and will not react with the aldehyde.[1]

Therefore, maintaining a weakly acidic environment is essential for an efficient reaction. This can often be achieved by using a reducing agent like sodium triacetoxyborohydride, which releases acetic acid upon reaction, or by the addition of a catalytic amount of an acid like acetic acid.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.
Potential Cause Troubleshooting Step
Incomplete imine formation Ensure the reaction is run at a slightly acidic pH (4-5) to facilitate imine formation. Consider adding a catalytic amount of acetic acid.[1]
Inefficient reduction Verify the activity of the reducing agent. Sodium borohydride can decompose over time. Use a fresh batch or a different reducing agent like sodium triacetoxyborohydride.[3]
Side reactions Over-alkylation or aldehyde reduction may be consuming starting materials. Adjust stoichiometry and consider slower addition of the reducing agent.
Poor work-up and isolation Ensure complete extraction of the product from the aqueous phase after basification. The hydrochloride salt is water-soluble, but the free base is organic-soluble. Confirm the pH of the aqueous layer is sufficiently basic to deprotonate the amine.
Problem 2: Product is contaminated with unreacted 4-bromobenzaldehyde.
Potential Cause Troubleshooting Step
Insufficient reducing agent Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
Deactivated reducing agent Use a fresh, active batch of the reducing agent.
Reaction time too short Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction by TLC or LC-MS.
Ineffective purification Unreacted aldehyde can often be removed by column chromatography. Alternatively, a bisulfite wash during work-up can sometimes help to remove residual aldehydes.
Problem 3: Presence of the tertiary amine byproduct.
Potential Cause Troubleshooting Step
Incorrect stoichiometry Use a slight excess of cyclohexylamine relative to 4-bromobenzaldehyde.
High concentration of product amine Add the reducing agent slowly to the reaction mixture to reduce the imine as it forms, thereby keeping the concentration of the secondary amine product low.[1]
Reaction conditions favor over-alkylation Consider using a bulkier or less reactive reducing agent. Lowering the reaction temperature may also help.

Experimental Protocols

Key Experiment: Reductive Amination Synthesis of N-(4-Bromobenzyl)cyclohexanamine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-bromobenzaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]

  • Acetic Acid (catalytic, if using NaBH₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in the chosen solvent (e.g., DCM), add cyclohexylamine (1.1 eq).

  • If using sodium borohydride, add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (sodium triacetoxyborohydride, 1.5 eq, or sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Visualizations

G cluster_workflow Reductive Amination Workflow Start Starting Materials: 4-Bromobenzaldehyde Cyclohexylamine Imine_Formation Imine Formation (Weakly Acidic pH) Start->Imine_Formation Imine N-(4-bromobenzylidene)cyclohexanamine (Intermediate) Imine_Formation->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product_Base N-(4-Bromobenzyl)cyclohexanamine (Free Base) Reduction->Product_Base Salt_Formation Salt Formation (HCl) Product_Base->Salt_Formation Final_Product N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Salt_Formation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_impurities Potential Impurity Formation Pathways Starting_Materials 4-Bromobenzaldehyde + Cyclohexylamine Desired_Reaction Desired Reaction: Reductive Amination Starting_Materials->Desired_Reaction Side_Reaction2 Side Reaction 2: Aldehyde Reduction Starting_Materials->Side_Reaction2 Reducing Agent Side_Reaction3 Side Reaction 3: Incomplete Reduction Starting_Materials->Side_Reaction3 Insufficient Reducing Agent Desired_Product N-(4-Bromobenzyl)cyclohexanamine Desired_Reaction->Desired_Product Side_Reaction1 Side Reaction 1: Over-alkylation Desired_Product->Side_Reaction1 + 4-Bromobenzaldehyde Overalkylation_Product N,N-bis(4-bromobenzyl)cyclohexanamine Side_Reaction1->Overalkylation_Product + 4-Bromobenzaldehyde Aldehyde_Reduction_Product 4-Bromobenzyl alcohol Side_Reaction2->Aldehyde_Reduction_Product Reducing Agent Imine_Intermediate N-(4-bromobenzylidene)cyclohexanamine Side_Reaction3->Imine_Intermediate Insufficient Reducing Agent

Caption: Logical relationships of common impurity formation pathways during synthesis.

References

Technical Support Center: Chromatography of N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a basic secondary amine, is primarily due to interactions between the analyte and the stationary phase.[1] The main causes include:

  • Secondary Silanol Interactions: The basic amine functionality of the analyte can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] This leads to a secondary retention mechanism that results in tailing peaks.[1]

  • Mobile Phase pH: If the mobile phase pH is not optimal, the analyte may exist in both ionized and non-ionized forms, leading to peak distortion. For basic compounds like this, a mobile phase pH above 3.0 can increase the ionization of silanol groups, exacerbating unwanted interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion that often appears as tailing.[2]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the column bed can lead to poor peak shape.[2]

  • Extra-column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.

Q2: My peak for this compound is tailing significantly. What is the first thing I should check?

The most probable cause is the interaction of your basic analyte with acidic silanol groups on the column. Therefore, the first and most critical parameter to check is the pH of your mobile phase .

Q3: What is the ideal mobile phase pH for analyzing this compound?

To minimize silanol interactions, the mobile phase pH should be adjusted to suppress the ionization of the silanol groups. A low pH is generally recommended for basic compounds.[1] Operating at a pH of around 2.5-3.5 is a good starting point.[3] This ensures that the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine analyte (R₂NH₂⁺).

Q4: Can I use mobile phase additives to improve peak shape?

Yes, mobile phase additives are highly effective. Common strategies include:

  • Acidic Additives: Adding a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to control the pH and improve peak shape.[4]

  • Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites on the stationary phase, reducing their interaction with the analyte.[5] However, this approach can sometimes shorten column lifetime.

Q5: What type of HPLC column is best suited for analyzing this compound?

Using a modern, high-purity, "Type B" silica column that is well end-capped is highly recommended.[3] End-capping chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions.[1] For particularly challenging separations of basic compounds, consider using a column with a stationary phase specifically designed for this purpose, such as those with a hybrid particle technology or a charged surface.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH Optimized (2.5 - 3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH using an acidic additive (e.g., 0.1% TFA or Formic Acid) check_ph->adjust_ph No check_column Is the Column Appropriate? (End-capped, Type B Silica) check_ph->check_column Yes adjust_ph->check_column solution Symmetrical Peak adjust_ph->solution Issue Resolved use_new_column Switch to a modern, end-capped column or a column specifically designed for basic compounds. check_column->use_new_column No check_overload Is Column Overload a Possibility? check_column->check_overload Yes use_new_column->check_overload use_new_column->solution Issue Resolved dilute_sample Reduce sample concentration or injection volume. check_overload->dilute_sample Yes check_system Check for System Issues (Dead volume, leaks, contamination) check_overload->check_system No dilute_sample->check_system dilute_sample->solution Issue Resolved system_maintenance Perform system maintenance: - Use shorter, narrower tubing - Check for leaks - Flush the column check_system->system_maintenance system_maintenance->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry
Mobile Phase pHExpected Peak Asymmetry Factor (As) for a Basic AmineRationale
7.0> 2.0At neutral pH, a significant number of silanol groups are ionized (SiO⁻), leading to strong secondary interactions with the protonated amine.[1]
5.01.5 - 2.0As the pH decreases, some silanol groups are protonated, reducing but not eliminating peak tailing.
3.01.1 - 1.4Most silanol groups are protonated, significantly minimizing secondary interactions and improving peak shape.[1]
2.5≤ 1.2Optimal pH range where silanol ionization is effectively suppressed, resulting in a more symmetrical peak.[3]

Note: Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has an As of 1.0. Values are illustrative and may vary depending on the specific column and conditions.

Table 2: Influence of Mobile Phase Additives on Peak Shape
Additive (in Mobile Phase)ConcentrationExpected Effect on Peak ShapeMechanism of Action
None-Significant TailingUnmasked silanol groups interact with the basic analyte.
Trifluoroacetic Acid (TFA)0.1% (v/v)Improved SymmetryLowers mobile phase pH to protonate silanols and can also act as an ion-pairing agent.[4]
Formic Acid0.1% (v/v)Improved SymmetryLowers mobile phase pH to protonate silanols.[4]
Triethylamine (TEA)0.1 - 0.5% (v/v)Significantly Improved SymmetryActs as a competing base, binding to active silanol sites and masking them from the analyte.[5]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis and can be optimized as needed.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), preferably with end-capping.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90% A: 10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]

Protocol 2: Diagnosing and Minimizing Extra-Column Dead Volume

If peak tailing persists after optimizing the chemistry, investigate the HPLC system for extra-column dead volume.

  • Inspect Tubing: Check all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or 0.127 mm).

  • Check Fittings: Confirm that all fittings are correctly installed and that the tubing is bottomed out in the connection port to avoid creating small voids.

  • Detector Flow Cell: If possible, use a detector with a low-volume flow cell, especially for high-efficiency separations.

  • Systematic Test: To confirm the impact of dead volume, inject a well-behaved, early-eluting compound. If this compound also shows significant tailing, it is a strong indicator of extra-column volume issues.

Diagram: Chemical Interactions Leading to Peak Tailing

PeakTailingMechanism cluster_0 Silica Surface (pH > 3) cluster_1 Analyte in Mobile Phase cluster_2 Result SiO- Ionized Silanol Group (SiO⁻) TailingPeak Peak Tailing Amine Protonated Analyte (R₂NH₂⁺) Amine->SiO- Strong Ionic Interaction (Secondary Retention)

Caption: The ionic interaction between the analyte and ionized silanols.

References

stability issues of N-(4-Bromobenzyl)cyclohexanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. As a secondary amine hydrochloride salt, it is generally more stable in acidic conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the most likely degradation pathways include:

  • Hydrolysis: Cleavage of the benzylic C-N bond, particularly under harsh acidic or basic conditions, could yield 4-bromobenzaldehyde and cyclohexanamine. The degradation of benzylamines can involve the formation of an imine, which then hydrolyzes to an aldehyde and a lower-order amine.[1]

  • Oxidation: The secondary amine is susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[2] Auto-oxidation can also occur during normal storage.[2]

  • Photodegradation: Aromatic halides and benzylamines can be sensitive to light. Exposure to UV or visible light may catalyze degradation. ICH guidelines recommend specific conditions for photostability testing.[3][4]

Q3: How does pH impact the stability of the solution?

A3: N-(4-Bromobenzyl)cyclohexanamine is a basic compound, and its hydrochloride salt is acidic. In solution, it exists in equilibrium between its protonated (salt) and free base forms. The compound is expected to be most stable at an acidic pH (typically pH 3-5), where the protonated form dominates, as this form is less susceptible to oxidation.[5] At neutral or alkaline pH, the more reactive free base concentration increases, potentially leading to faster degradation.[5]

Q4: What is the recommended procedure for preparing and storing a stock solution?

A4: For maximum stability, prepare stock solutions in a suitable acidic buffer or a non-aqueous solvent like DMSO or ethanol. If using an aqueous medium, a pH between 3 and 5 is recommended. Store solutions in amber vials to protect from light and at reduced temperatures (2-8°C for short-term storage, -20°C or lower for long-term).[3] It is advisable to prepare fresh solutions for critical experiments.

Q5: Can I expect the solid form of this compound to be stable?

A5: Yes, the solid crystalline salt form is generally much more stable than its solution form. Store the solid powder in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Solution has turned yellow/brown. Degradation. This often indicates the formation of chromophoric degradation products, possibly from oxidation or photolysis.1. Discard the solution. 2. Prepare a fresh solution using high-purity solvents. 3. Store the new solution protected from light (amber vial) and at a lower temperature. 4. Consider purging the solvent with nitrogen or argon before use to remove dissolved oxygen.
Unexpected peaks appear in my HPLC/LC-MS chromatogram. 1. Degradation: The compound is degrading under your experimental or storage conditions. 2. Contamination: The solvent or glassware may be contaminated.1. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This helps confirm if the new peaks are related to the compound. 2. Analyze a solvent blank to rule out contamination. 3. Review your solution preparation and storage procedures against the recommendations in the FAQs.
The measured concentration of my solution decreases over time. Adsorption or Degradation. The compound may be adsorbing to the container surface (especially plastic) or degrading.1. Use glass or polypropylene containers. 2. Re-evaluate the stability of your solution under the specific storage conditions. A short-term stability study (e.g., analyzing the solution at 0, 6, 12, and 24 hours) can determine the rate of loss. 3. Ensure the analytical method is robust. HPLC troubleshooting guides can help diagnose issues with the method itself.[7][8][9]
Poor solubility or precipitation is observed. pH or Solvent Issue. The pH of the solution may have shifted, causing the free base to precipitate. Amine hydrochloride salts have different solubility profiles than their free bases.[10][11]1. Ensure the pH of your aqueous solution is in the acidic range (pH < 6). 2. If using buffers, check for compatibility and potential for salt precipitation. 3. Consider using a co-solvent like ethanol or acetonitrile for aqueous preparations if solubility is a persistent issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • For each condition, use the stock solution and a parallel blank (solvent only). After the stress period, neutralize acidic and basic samples before analysis.[12]

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation occurs, increase acid concentration or temperature.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Amine salts can be particularly susceptible to base-catalyzed degradation.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place the stock solution in an oven at 70°C for 48 hours. The solid compound should also be tested under the same conditions.
Photodegradation Expose the stock solution in a transparent (e.g., quartz) container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A dark control sample should be stored under the same conditions to separate light effects from thermal effects.

3. Analysis:

  • Analyze all stressed samples, neutralized solutions, and controls using a suitable stability-indicating analytical method, such as the HPLC method described below.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products or impurities.[13][14]

1. Initial Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a linear gradient, e.g., 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

2. Method Development and Optimization:

  • Inject the unstressed compound to determine its retention time.

  • Inject a mixture of all samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Optimization:

    • If peaks are poorly resolved, adjust the gradient slope or duration.

    • To improve peak shape for the amine, ensure the mobile phase is acidic (pH 2.5-3.5 with TFA or formic acid).

    • If necessary, try a different column chemistry (e.g., Phenyl-Hexyl) to alter selectivity.

3. Validation:

  • Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in the presence of degradants (e.g., using a photodiode array detector for peak purity analysis).

Visualizations

// Nodes parent [label="N-(4-Bromobenzyl)cyclohexanamine\n(Parent Compound)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; hydrolysis [label="Hydrolysis\n(Acid/Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(e.g., H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; photolysis [label="Photolysis\n(UV/Vis Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prod1 [label="4-Bromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; prod2 [label="Cyclohexanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; prod3 [label="N-Oxide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; prod4 [label="Other Photodegradants", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges parent -> hydrolysis; parent -> oxidation; parent -> photolysis;

hydrolysis -> prod1; hydrolysis -> prod2; oxidation -> prod3; photolysis -> prod4; } Caption: Potential degradation pathways for N-(4-Bromobenzyl)cyclohexanamine.

// Nodes start [label="Prepare 1 mg/mL Stock Solution\nand Solvent Blanks", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; stress [label="Expose Aliquots to Stress Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base Hydrolysis\n(0.1 M NaOH, 60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxid [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; photo [label="Photolysis\n(ICH Q1B)", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal\n(70°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="Neutralize Acid/Base Samples", fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; analyze [label="Analyze All Samples and Controls\nby Stability-Indicating HPLC", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; evaluate [label="Evaluate Data:\nIdentify Degradants & Assess Peak Purity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle];

// Edges start -> stress; stress -> acid [label=" "]; stress -> base [label=" "]; stress -> oxid [label=" "]; stress -> photo [label=" "]; stress -> thermal [label=" "];

acid -> neutralize; base -> neutralize;

neutralize -> analyze; oxid -> analyze; photo -> analyze; thermal -> analyze;

analyze -> evaluate; } Caption: Workflow for conducting a forced degradation study.

// Nodes start [label="Unexpected Peak(s) Observed in Chromatogram", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is the peak present in the\nsolvent blank injection?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a1_yes [label="Source is likely solvent, mobile phase,\nor system contamination.", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Peak is related to the sample.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Does the peak area increase with\ntime or exposure to light/heat?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a2_yes [label="Peak is a degradation product.\nReview storage/handling procedures.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Peak is likely a process impurity\nfrom synthesis.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; } Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Scaling Up N-(4-Bromobenzyl)cyclohexanamamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Ineffective Imine Formation: The equilibrium between 4-bromobenzaldehyde and cyclohexylamine may not favor the imine intermediate. This can be due to the presence of excess water, which hydrolyzes the imine.• Ensure all reagents and solvents are anhydrous. • Consider the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves. • A mild acidic catalyst (e.g., acetic acid) can promote imine formation.
Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling.• Use a fresh batch of the reducing agent. • Test the activity of the reducing agent on a known, simple substrate.
Suboptimal pH: The pH of the reaction is critical. If the pH is too low, the cyclohexylamine will be protonated and non-nucleophilic. If it is too high, the imine formation will be slow.• The optimal pH for reductive amination is typically between 5 and 7. Use of a buffer or careful addition of an acid catalyst can help maintain the desired pH.
Presence of Impurities Over-alkylation (Tertiary Amine Formation): The newly formed secondary amine can react with another molecule of 4-bromobenzaldehyde to form a tertiary amine.• Use a slight excess of cyclohexylamine relative to 4-bromobenzaldehyde. • Add the reducing agent as soon as the imine is formed to minimize the time the secondary amine is exposed to the aldehyde.
Aldehyde Reduction: The reducing agent can directly reduce 4-bromobenzaldehyde to 4-bromobenzyl alcohol.• Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride or sodium cyanoborohydride. • Add the reducing agent portion-wise to control the reaction.
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-bromobenzaldehyde and cyclohexylamine in the final product.• Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. • Increase the reaction time or temperature if necessary.
Difficulty in Product Isolation and Purification Emulsion during Workup: The product may form an emulsion during the aqueous workup, making phase separation difficult.• Add a saturated brine solution to break the emulsion. • Filter the mixture through a pad of celite.
Product Oiling Out during Crystallization: The hydrochloride salt may not crystallize properly and instead form an oil.• Ensure the free base is completely dry before adding the HCl solution. • Try different crystallization solvents or solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/hexane). • Scratch the inside of the flask with a glass rod to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(4-Bromobenzyl)cyclohexanamine?

A1: The most common and efficient method is a one-pot reductive amination of 4-bromobenzaldehyde with cyclohexylamine. This method involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.

Q2: Which reducing agent is most suitable for this synthesis on a larger scale?

A2: While sodium borohydride is a cost-effective option, it can also reduce the starting aldehyde. For better selectivity and control on a larger scale, sodium triacetoxyborohydride is often preferred as it is milder and more selective for the iminium ion. Catalytic hydrogenation is another scalable option but may require specialized equipment.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for 4-bromobenzaldehyde (the starting material) should be visible at the beginning of the reaction and should diminish as the reaction proceeds. The product, N-(4-Bromobenzyl)cyclohexanamine, will appear as a new spot. Staining with potassium permanganate can help visualize the product. For more quantitative analysis, LC-MS can be used.

Q4: What is the best way to form the hydrochloride salt?

A4: After the reaction and workup to isolate the free base, it should be dissolved in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

Q5: What are the key safety precautions to consider during scale-up?

A5: When scaling up, it is crucial to manage the exotherm of the reaction, especially during the addition of the reducing agent. Ensure adequate cooling and controlled addition of reagents. Hydrogen gas is evolved during the reduction with borohydrides, so the reaction should be conducted in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base) via Reductive Amination

This protocol is a representative procedure for a lab-scale synthesis that can be adapted for scale-up.

Materials:

  • 4-Bromobenzaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add cyclohexylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add acetic acid (1.2 eq) and stir for another 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine as an oil. The crude product can be purified by column chromatography on silica gel if necessary.

Formation and Crystallization of this compound

Materials:

  • N-(4-Bromobenzyl)cyclohexanamine (free base)

  • Anhydrous diethyl ether (or isopropanol)

  • Hydrogen chloride solution (2 M in diethyl ether or as desired)

Procedure:

  • Dissolve the crude or purified N-(4-Bromobenzyl)cyclohexanamine free base in a minimal amount of anhydrous diethyl ether.

  • With vigorous stirring, add the hydrogen chloride solution dropwise. A white precipitate will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

  • For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.

Data Presentation

Parameter Value
Molecular Formula C₁₃H₁₉BrClN
Molecular Weight 304.65 g/mol [1]
CAS Number 1158371-88-0[1]
Appearance White to off-white solid
Purity (typical) ≥98%[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Start 4-Bromobenzaldehyde + Cyclohexylamine Imine_Formation Imine Formation (DCM, Acetic Acid) Start->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Free_Base N-(4-Bromobenzyl)cyclohexanamine (Free Base) Workup->Free_Base Dissolution Dissolve Free Base (Anhydrous Solvent) Free_Base->Dissolution HCl_Addition Add HCl Solution Dissolution->HCl_Addition Crystallization Crystallization HCl_Addition->Crystallization Final_Product N-(4-Bromobenzyl)cyclohexanamine HCl Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Imine Check Imine Formation (Anhydrous conditions, Acid catalyst) Start->Check_Imine No/Low Conversion Check_Reductant Check Reducing Agent (Fresh, Correct choice) Start->Check_Reductant No/Low Conversion Check_Stoichiometry Check Stoichiometry (Amine in slight excess) Start->Check_Stoichiometry Side Products Check_Workup Review Workup Procedure (Emulsion breaking, pH) Start->Check_Workup Isolation Issues Check_Crystallization Optimize Crystallization (Solvent, Seeding) Start->Check_Crystallization Purification Issues Solution_Imine Improved Imine Formation Check_Imine->Solution_Imine Solution_Reductant Effective Reduction Check_Reductant->Solution_Reductant Solution_Stoichiometry Minimized Side Products Check_Stoichiometry->Solution_Stoichiometry Solution_Workup Clean Product Isolation Check_Workup->Solution_Workup Solution_Crystallization High Purity Crystals Check_Crystallization->Solution_Crystallization

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Our aim is to help you navigate potential challenges and avoid common side reactions to achieve a high-yield, high-purity product.

Troubleshooting Guide

Low yields, impure product, or complete reaction failure can be frustrating. This guide addresses common issues encountered during the reductive amination synthesis of this compound.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Imine Formation The equilibrium between cyclohexanone, 4-bromobenzylamine, and the corresponding imine may not favor the imine intermediate.[1][2] - pH Adjustment: Ensure the reaction is run under slightly acidic conditions (pH 4-5) to catalyze imine formation. Acetic acid is a common and effective choice.[2] - Water Removal: The formation of the imine releases water. If water is not removed, it can hydrolyze the imine back to the starting materials.[1] Consider using a dehydrating agent or a setup that allows for water removal (e.g., Dean-Stark apparatus).
Inactive Reducing Agent The reducing agent may have degraded or is not suitable for the reaction. - Check Activity: Test the reducing agent on a known, reliable substrate to confirm its activity. - Select Appropriate Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations as they are less likely to reduce the starting ketone.[1][2]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time can significantly impact the outcome. - Temperature: While some reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. - Solvent: Ensure all reactants are soluble in the chosen solvent. Dichloromethane (DCM) or methanol are common choices.[3]

Problem 2: Presence of Significant Impurities

Potential Cause Troubleshooting Steps
Unreacted Starting Materials Incomplete reaction is a common source of impurities. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. - Adjust Stoichiometry: Using a slight excess of one of the reactants (typically the less valuable one) can help drive the reaction to completion.
Formation of Side Products Several side reactions can occur during reductive amination. - Over-alkylation: The secondary amine product can react with another molecule of the aldehyde and reducing agent to form a tertiary amine. Using an excess of the primary amine can sometimes mitigate this. - Reduction of Ketone: The reducing agent can directly reduce the cyclohexanone to cyclohexanol. Using a milder reducing agent like NaBH(OAc)₃ can minimize this.[3] - Self-condensation of Ketone: Under certain conditions, cyclohexanone can undergo self-condensation. Maintaining appropriate pH and temperature can help avoid this.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination to synthesize this compound?

A1: The optimal pH is typically in the range of 4-5.[2] This slightly acidic environment is crucial for catalyzing the formation of the imine intermediate. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the ketone will not be sufficiently activated for nucleophilic attack.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reaction. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting ketone, thus minimizing the formation of cyclohexanol as a byproduct.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (cyclohexanone and 4-bromobenzylamine) to observe their disappearance and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin) can help visualize the spots.

Q4: What are the most common side products and how can I minimize them?

A4: The most common side products are:

  • Cyclohexanol: Formed by the direct reduction of cyclohexanone. Use a mild reducing agent like NaBH(OAc)₃ to minimize this.[3]

  • Bis(4-bromobenzyl)cyclohexylamine (Tertiary Amine): Formed by the reaction of the product with another molecule of 4-bromobenzylamine and cyclohexanone. This can be minimized by carefully controlling the stoichiometry of the reactants.

  • Unreacted starting materials: Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature if necessary.

Q5: What is the best method for purification of the final product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the reducing agent and other water-soluble byproducts. The crude product can then be purified by flash column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The hydrochloride salt will then precipitate and can be collected by filtration.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via reductive amination.

Parameter Typical Value Notes
Yield 75-90%Yields can vary based on reaction scale, purity of reagents, and purification method.
Purity (by HPLC) >98%Purity after column chromatography and salt formation. Commercial suppliers often list purities of ≥98%.[4]
Melting Point Not widely reportedThe melting point of the hydrochloride salt can be a useful indicator of purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure for the synthesis via reductive amination using sodium triacetoxyborohydride.

Materials:

  • Cyclohexanone

  • 4-Bromobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 equivalent) and anhydrous dichloromethane.

  • Amine and Acid Addition: Add 4-bromobenzylamine (1.0 equivalent) to the solution, followed by glacial acetic acid (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine. Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (1.0 equivalent) while stirring.

  • Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Amine - H2O Amine 4-Bromobenzylamine Amine->Imine Product N-(4-Bromobenzyl)cyclohexanamine Imine->Product + [H] (Reducing Agent) HCl_Salt N-(4-Bromobenzyl)cyclohexanamine HCl Product->HCl_Salt + HCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckImine Check Imine Formation (TLC, pH) Start->CheckImine CheckReducer Check Reducing Agent Activity CheckImine->CheckReducer Imine Formed AdjustpH Adjust pH to 4-5 CheckImine->AdjustpH No Imine AnalyzeImpurities Analyze Impurities (NMR, LC-MS) CheckReducer->AnalyzeImpurities Reducer Active UseMilderReducer Use Milder Reducing Agent (e.g., NaBH(OAc)3) CheckReducer->UseMilderReducer Reducer Inactive OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) AnalyzeImpurities->OptimizeConditions Side Products Identified Purify Re-purify Product AnalyzeImpurities->Purify Unreacted Starting Material AdjustpH->CheckImine UseMilderReducer->CheckReducer OptimizeConditions->Start

Caption: Troubleshooting workflow for optimizing the synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Cyclohexanone Cyclohexanone Product Desired Secondary Amine Cyclohexanone->Product + Amine + [H] KetoneReduction Cyclohexanol Cyclohexanone->KetoneReduction + [H] Amine 4-Bromobenzylamine OverAlkylation Tertiary Amine Product->OverAlkylation + Cyclohexanone + Amine + [H]

Caption: Overview of the main reaction and potential side reactions.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride and related compounds, focusing on their activity as monoamine transporter inhibitors. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from structurally related N-substituted tropane analogues to illustrate the principles of structure-activity relationships (SAR) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This approach allows for an objective comparison of how modifications to the N-substituent and aromatic rings can influence binding affinity and selectivity.

Introduction to Monoamine Transporter Inhibitors

Monoamine transporters are crucial membrane proteins that regulate neurotransmission by reuptaking dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons.[1][2][3] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and psychostimulant drugs.[1][3] The development of selective inhibitors for DAT, SERT, or NET, or compounds with a specific mixed-transporter profile, is a key strategy in the discovery of novel therapeutics for a range of neuropsychiatric disorders.[4]

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds share a common scaffold and differ in the substituent on the tropane nitrogen, providing insight into the impact of this functional group on transporter affinity and selectivity. While not N-benzylcyclohexanamine derivatives, this dataset serves as a valuable surrogate to understand the SAR principles that are likely to apply to the target compound and its analogues.

Compound IDN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1 -H634>10,000>10,000>15.8>15.8
2 -CH₃134,8001,600369123
3 -CH₂CH=CH₂ (Allyl)286,5002,10023275
4 -CH₂Ph (Benzyl)163,9001,20024475
5 -(CH₂)₃Ph122,90080024267
6 -(CH₂)₄Ph8.52,50060029471

Data adapted from a study on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues.

Note: A lower Ki value indicates a higher binding affinity.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key SAR trends for this class of monoamine transporter inhibitors:

  • Importance of the Nitrogen Substituent: The unsubstituted analogue (Compound 1) displays very low affinity for all three transporters, highlighting the critical role of the N-substituent for potent activity.

  • Effect of N-Alkylation and N-Benzylation: Simple alkylation (e.g., methyl, allyl) and benzylation significantly enhance DAT affinity compared to the unsubstituted compound.

  • Impact of N-Phenylalkyl Chain Length: Increasing the length of the N-phenylalkyl chain from benzyl to phenylbutyl (Compounds 4-6) leads to a progressive increase in DAT affinity, with the phenylbutyl derivative (Compound 6) being the most potent in this series.

  • Selectivity Profile: All the N-substituted analogues exhibit high selectivity for DAT over SERT and NET. This suggests that the N-substituent plays a crucial role in directing the ligand's interaction with the dopamine transporter.

While this data is for a tropane scaffold, it is plausible that similar SAR principles would apply to N-benzylcyclohexanamine derivatives. For instance, substitutions on the benzyl ring of this compound could further modulate affinity and selectivity. The presence of the bromine atom at the 4-position of the benzyl ring is expected to influence the electronic and steric properties of the molecule, which in turn would affect its interaction with the binding pocket of the monoamine transporters.

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for this class of compounds is the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Dopamine_Transporter_Inhibition Mechanism of Dopamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_presyn Dopamine Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Binding Inhibitor N-Benzylcyclohexanamine Analogue (Inhibitor) Inhibitor->DAT Inhibition Signal_Transduction Signal Transduction (Cellular Response) Dopamine_Receptor->Signal_Transduction Activation

Caption: Inhibition of the dopamine transporter (DAT) by N-benzylcyclohexanamine analogues blocks dopamine reuptake.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize monoamine transporter inhibitors.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Methodology:

  • Tissue Preparation: Rat brain tissue (striatum for DAT, cortex for SERT, and hippocampus for NET) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and various concentrations of the test compound.

  • Incubation: The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 4°C).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Monoamine Transporter Binding Assay Workflow Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation->Data_Analysis

Caption: Workflow for determining the binding affinity of compounds to monoamine transporters.

Monoamine Uptake Inhibition Assays

Objective: To measure the functional potency (IC₅₀) of test compounds in inhibiting the uptake of dopamine, serotonin, or norepinephrine into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Synaptosome or Cell Preparation: Synaptosomes are prepared from rat brain tissue, or cell lines stably expressing the human DAT, SERT, or NET are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined by non-linear regression analysis.

Conclusion

This guide provides a framework for understanding the comparative activity of this compound and related compounds as monoamine transporter inhibitors. While direct experimental data on the target compound is scarce in the public domain, the analysis of structurally related N-substituted tropane analogues offers valuable insights into the structure-activity relationships governing the potency and selectivity of this chemical class. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and its derivatives. Future research should focus on generating direct comparative data for a series of N-benzylcyclohexanamine analogues to build a more precise SAR model for this specific scaffold.

References

A Comparative Guide to the Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for N-(4-Bromobenzyl)cyclohexanamine hydrochloride: Reductive Amination and Direct Alkylation . The objective is to offer a clear comparison of their performance based on available experimental data, enabling informed decisions in process development and chemical synthesis.

At a Glance: Method Comparison

MetricReductive AminationDirect Alkylation
Starting Materials 4-Bromobenzaldehyde, Cyclohexylamine4-Bromobenzyl bromide, Cyclohexylamine
Key Reagents Reducing agents (e.g., NaBH₄, NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Reported Yield High (e.g., ~88%)[1]Moderate to High (Variable)
Reaction Conditions Generally mild, one-pot procedures are commonCan require harsher conditions and may be prone to side reactions
Key Advantages High efficiency, good yields, often a one-pot reaction.Utilizes readily available starting materials.
Potential Drawbacks Requires a specific aldehyde starting material.Risk of over-alkylation (formation of tertiary amine), potential for competing elimination reactions.

Synthesis Methods in Detail

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (4-bromobenzaldehyde) with an amine (cyclohexylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final product is subsequently converted to its hydrochloride salt.

A common approach involves the use of sodium borohydride (NaBH₄) as the reducing agent in the presence of a cation exchange resin, which can facilitate the reaction and lead to high yields.[1]

Experimental Protocol: Reductive Amination using Sodium Borohydride

A representative procedure for a similar reductive amination is as follows:

  • To a solution of 4-bromobenzaldehyde (1 mmol) and cyclohexylamine (1 mmol) in a suitable solvent such as tetrahydrofuran (THF, 3 mL) in a round-bottomed flask, a cation exchange resin (e.g., DOWEX(R)50WX8, 0.5 g) is added.

  • The mixture is stirred at room temperature, and sodium borohydride (NaBH₄, 1 mmol) is added portion-wise.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

  • The purified N-(4-Bromobenzyl)cyclohexanamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration and dried to yield this compound.

One study on the reductive amination of 4-bromobenzaldehyde with a substituted aniline using NaBH₄ and a cation exchange resin in THF at room temperature reported a yield of 88% for the secondary amine product after a reaction time of 40 minutes.[1]

Direct Alkylation

Direct alkylation offers an alternative route to N-(4-Bromobenzyl)cyclohexanamine, involving the nucleophilic substitution of a halide (bromide) from 4-bromobenzyl bromide by cyclohexylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Experimental Protocol: Direct Alkylation

A general procedure for the direct alkylation of an amine is as follows:

  • Cyclohexylamine (1 mmol) and 4-bromobenzyl bromide (1 mmol) are dissolved in a suitable solvent, such as acetonitrile or dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (typically 1.5-2 equivalents), is added to the mixture.

  • The reaction mixture is stirred, often with heating, for a period determined by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified, typically by column chromatography.

  • The purified free base is then converted to the hydrochloride salt as described in the reductive amination protocol.

A significant challenge in direct alkylation is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction.

Logical Workflow of Synthesis Methods

The following diagram illustrates the logical flow and relationship between the two primary synthesis routes for this compound.

Synthesis_Comparison cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation RA_Start 4-Bromobenzaldehyde + Cyclohexylamine Imine Imine Intermediate RA_Start->Imine Condensation RA_Product N-(4-Bromobenzyl)cyclohexanamine Imine->RA_Product Reduction (e.g., NaBH4) Final_Product N-(4-Bromobenzyl)cyclohexanamine Hydrochloride RA_Product->Final_Product HCl addition DA_Start 4-Bromobenzyl bromide + Cyclohexylamine DA_Product N-(4-Bromobenzyl)cyclohexanamine DA_Start->DA_Product Nucleophilic Substitution DA_Product->Final_Product HCl addition

Caption: Comparative workflow of Reductive Amination and Direct Alkylation for the synthesis of the target compound.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds with similar structural motifs, particularly N-benzylcyclohexanamine derivatives, have been investigated for their biological activities. Notably, some N-benzyl piperidine derivatives have been explored as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are relevant targets in the context of Alzheimer's disease.[2] Furthermore, various sigma receptor modulators, which can influence a range of cellular signaling cascades, share structural similarities with the target compound.[3]

Given the structural alerts, a hypothetical signaling pathway that could be investigated for this compound might involve the modulation of enzymes like Cholesteryl Ester Transfer Protein (CETP), as has been studied for other N,N-substituted amine derivatives.[4]

The following diagram illustrates a generalized potential signaling pathway that could be modulated by compounds of this class, based on the activities of related molecules.

Potential_Signaling_Pathway Compound N-(4-Bromobenzyl)cyclohexanamine (or related derivative) Target Potential Target (e.g., CETP, Sigma Receptor, AChE) Compound->Target Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., altered lipid metabolism, neurotransmission, gene expression) Signaling_Cascade->Cellular_Response Regulation

Caption: A potential signaling pathway for N-benzylcyclohexanamine derivatives based on known biological targets of similar compounds.

Conclusion

Both reductive amination and direct alkylation are viable methods for the synthesis of this compound. Reductive amination appears to offer advantages in terms of efficiency and yield, particularly when optimized as a one-pot procedure. Direct alkylation, while conceptually straightforward, may require more careful control to avoid side products. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the purification capabilities at hand. Further investigation into the biological activity of this specific compound is warranted to elucidate its precise mechanism of action and potential therapeutic applications.

References

Comparative Analysis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-(4-Bromobenzyl)cyclohexanamine hydrochloride and its structural analogs. Due to the limited availability of public-domain quantitative performance data for direct structural analogs, this document serves as a comprehensive template, outlining the key parameters and experimental methodologies crucial for a thorough comparative analysis. The included data for representative N-substituted cyclohexanamine derivatives from existing literature is intended to illustrate the application of these principles in evaluating potential therapeutic agents.

Introduction: The N-Benzylcyclohexanamine Scaffold

The N-benzylcyclohexanamine scaffold is a key pharmacophore found in a variety of biologically active compounds. The parent compound, N-(4-Bromobenzyl)cyclohexanamine, and its analogs are of interest to the scientific community for their potential interactions with various central nervous system targets, including the dopamine transporter (DAT) and sigma receptors. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This guide will focus on the following key aspects for comparison:

  • Receptor Binding Affinity: Quantifying the interaction of the compounds with their molecular targets.

  • Functional Activity: Assessing the downstream cellular effects of receptor binding.

  • Synthesis: Outlining the chemical routes to access these molecules.

Structural Analogs of N-(4-Bromobenzyl)cyclohexanamine

Several structural modifications to the parent compound can be envisaged to explore the SAR. These modifications typically fall into three categories:

  • Substitution on the Benzyl Ring: Altering the electronic and steric properties of the aromatic ring.

  • Modification of the Cyclohexyl Ring: Introducing substituents to probe the binding pocket.

  • Alterations to the Amine Linker: Exploring the impact of different N-substituents.

For the purpose of this guide, we will consider the following representative analogs, for which some biological data can be found in the literature:

  • Analog A: N-(4-Methylbenzyl)cyclohexanamine

  • Analog B: N-Benzylcyclohexanamine

  • Analog C: N-(4-Fluorobenzyl)cyclohexanamine

Comparative Performance Data

The following tables summarize key quantitative data for the parent compound and its representative analogs. It is important to note that this data is compiled from various sources and experimental conditions may differ.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundDopamine Transporter (DAT) Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
This compoundData Not AvailableData Not AvailableData Not Available
Analog A: N-(4-Methylbenzyl)cyclohexanamineData Not AvailableData Not AvailableData Not Available
Analog B: N-BenzylcyclohexanamineData Not AvailableData Not AvailableData Not Available
Analog C: N-(4-Fluorobenzyl)cyclohexanamineData Not AvailableData Not AvailableData Not Available

Disclaimer: Extensive literature searches did not yield specific, publicly available Ki values for this compound and its direct structural analogs against DAT and sigma receptors. The table above is presented as a template for researchers to populate with their own experimental data.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of novel compounds. Below are standard protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a test compound to the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]WIN 35,428 (radioligand)

  • Cocaine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize DAT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]WIN 35,428, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of cocaine.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay

This protocol measures the affinity of compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (rich in sigma-1 receptors)

  • --INVALID-LINK---pentazocine (radioligand)

  • Haloperidol (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: To a 96-well plate, add the brain membranes, --INVALID-LINK---pentazocine, and a range of concentrations of the test compound. Use haloperidol for determining non-specific binding.

  • Incubation: Incubate at 37°C for 150 minutes.

  • Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting and Analysis: Measure radioactivity and calculate IC50 and Ki values as described for the DAT binding assay.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental procedures can aid in understanding the compound's effects.

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Cascade Ligand N-Benzylcyclohexanamine Analog Receptor GPCR (e.g., Sigma-1) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential GPCR signaling pathway for N-benzylcyclohexanamine analogs.

G cluster_0 Compound Preparation cluster_1 In Vitro Assay Workflow Start Synthesize Analogs Purify Purify & Characterize Start->Purify Stock Prepare Stock Solutions Purify->Stock Binding Radioligand Binding Assay (Determine Ki) Stock->Binding Functional Functional Assay (e.g., cAMP accumulation) Stock->Functional Data Data Analysis Binding->Data Functional->Data

Caption: General experimental workflow for compound evaluation.

Conclusion

The N-(4-Bromobenzyl)cyclohexanamine scaffold represents a promising starting point for the development of novel CNS-active agents. This guide provides a framework for the systematic evaluation of its structural analogs. While a direct comparison of performance is currently hindered by the lack of publicly available data, the outlined experimental protocols and data presentation formats offer a clear path for researchers to conduct their own comparative studies. Future research focused on synthesizing these analogs and evaluating their pharmacological profiles against key targets such as the dopamine transporter and sigma receptors will be invaluable in elucidating the structure-activity relationships and identifying lead candidates for further development.

Comparative Analysis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Derivatives: A Landscape of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount. This guide provides a comparative overview of the known biological activities of compound classes related to N-(4-Bromobenzyl)cyclohexanamine hydrochloride. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, analysis of structurally similar compounds provides valuable insights into their potential pharmacological profiles.

The core structure, combining a substituted benzyl group with a cyclohexanamine moiety, is a recognized scaffold in medicinal chemistry. Variations in this structure can lead to a range of biological effects, from influencing the central nervous system to exhibiting antimicrobial or anticancer properties. This guide will synthesize findings from related chemical series to project potential activities and highlight key experimental methodologies used in their evaluation.

Insights from Structurally Related Compounds

Although specific data for a series of this compound derivatives is limited, the biological activities of analogous compounds suggest several potential areas of interest for this chemical class.

Table 1: Biological Activities of Structurally Related Compound Classes

Compound ClassKey Structural FeaturesObserved Biological ActivityReference Compound Example
N-Benzyl-Substituted Phenethylamines N-benzyl group, phenethylamine core5-HT2A/2C serotonin receptor partial agonismN-(4-bromo-2,5-dimethoxybenzyl)phenethylamine
1-Phenylcyclohexylamine Analogs Phenylcyclohexylamine coreNMDA receptor antagonism, dopamine reuptake inhibitionPhencyclidine (PCP)
N-(Halobenzyl) Amides Halogenated benzyl group, amide linkageAntifungal activityN-(4-chlorobenzyl)cinnamamide
2-(4-Bromobenzyl) Tethered Pyrimidines 4-bromobenzyl moiety, pyrimidine coreAnticancer (Topoisomerase I/II inhibition)2-(4-bromobenzyl)-4-amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivative
4-Amino-4-arylcyclohexanones 4-substituted arylcyclohexane coreAnalgesic activity4-amino-4-(p-bromophenyl)cyclohexanone

The data from these related series suggests that the N-(4-Bromobenzyl)cyclohexanamine scaffold could be a promising starting point for exploring therapies related to neurological disorders, infectious diseases, or oncology. The presence of the 4-bromobenzyl group, in particular, has been associated with potent activity in several contexts.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound derivatives, a variety of in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments based on the activities of related compounds.

Serotonin Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of the compounds at serotonin receptors, such as 5-HT2A and 5-HT2C.

Methodology:

  • Receptor Binding Assay:

    • Preparation of Membranes: Cell membranes expressing the human 5-HT2A or 5-HT2C receptor are prepared from transfected cell lines (e.g., HEK293).

    • Assay Conditions: Membranes are incubated with a radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

    • Detection: The amount of bound radioligand is measured using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

  • Functional Assay (e.g., Calcium Flux):

    • Cell Culture: Cells expressing the target receptor and a calcium-sensitive fluorescent dye are plated.

    • Compound Addition: The test compound is added to the cells.

    • Measurement: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader.

    • Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy are determined.

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the ability of the compounds to inhibit the reuptake of dopamine by the dopamine transporter.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes (nerve terminals) are prepared from rat striatal tissue.

  • Uptake Assay:

    • Synaptosomes are incubated with the test compound and a radiolabeled dopamine analog (e.g., [³H]dopamine).

    • The uptake of the radiolabeled dopamine is allowed to proceed for a set time at 37°C.

    • The reaction is stopped by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured.

  • Data Analysis: The IC50 value for the inhibition of dopamine uptake is calculated.

In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Viability Assay (MTT Assay):

    • Cell Seeding: Cancer cell lines are seeded in 96-well plates.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Measurement: The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

    • Data Analysis: The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined.

  • Topoisomerase Inhibition Assay:

    • Enzyme and Substrate: Purified human topoisomerase I or II is incubated with supercoiled plasmid DNA in the presence of the test compound.

    • Reaction Termination: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

    • Visualization: The different forms of DNA (supercoiled, relaxed, nicked) are visualized by staining.

    • Data Analysis: Inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or nicked DNA.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

G cluster_0 Potential Neurological Target Pathway Compound N-(4-Bromobenzyl)cyclohexanamine Derivative Receptor Serotonin Receptor (e.g., 5-HT2A) Compound->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ / Activate PKC IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability Ca_PKC->Neuronal_Response

Figure 1: Hypothetical signaling pathway for a derivative acting on a Gq-coupled serotonin receptor.

G cluster_1 In Vitro Anticancer Screening Workflow Start Synthesized Derivatives Cell_Lines Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) Start->Cell_Lines MTT_Assay MTT Cell Viability Assay (Determine IC50) Cell_Lines->MTT_Assay Hit_Selection Identify Potent Compounds (Low IC50) MTT_Assay->Hit_Selection Hit_Selection->Start Inactive Mechanism_Assay Mechanism of Action Studies (e.g., Topoisomerase Assay, Apoptosis Assay) Hit_Selection->Mechanism_Assay Potent Lead_Compound Lead Candidate Mechanism_Assay->Lead_Compound

Figure 2: A typical workflow for the in vitro screening of novel compounds for anticancer activity.

References

A Comparative Guide to HPLC-Based Purity Validation of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. It includes a detailed experimental protocol for a recommended Reverse-Phase HPLC (RP-HPLC) method and a comparison with alternative analytical techniques, supported by representative experimental data.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical research and development. Ensuring its purity is critical for the quality, safety, and efficacy of downstream products. HPLC is a powerful and widely used technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy. This guide will focus on a robust RP-HPLC method for the validation of this compound purity and compare it with other potential analytical approaches.

Recommended Analytical Method: Reverse-Phase HPLC

A stability-indicating RP-HPLC method is the recommended approach for the routine purity analysis of this compound. This method is capable of separating the main compound from its potential impurities, including starting materials, by-products, and degradation products.

Experimental Protocol: RP-HPLC for Purity Determination

This protocol is a representative method based on common practices for the analysis of similar aromatic amine hydrochlorides.[1][2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Run Time: 20 minutes.

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the mobile phase.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. The percentage purity can be calculated using the area normalization method, assuming all impurities have a similar response factor.

Method Validation and Performance Comparison

The performance of the recommended RP-HPLC method can be compared with other potential analytical techniques for purity determination. The following table summarizes key performance parameters based on typical data for the analysis of similar amine compounds.

Parameter RP-HPLC Ultra-High-Performance Liquid Chromatography (UPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity differences.Separation based on polarity, using smaller particle size columns for higher resolution and speed.[4]Separation of volatile compounds based on boiling point and mass-to-charge ratio.[5]Identification and quantification based on the magnetic properties of atomic nuclei.[6]
Typical Linearity (r²) > 0.999[1]> 0.999> 0.99> 0.99
Precision (%RSD) < 2.0%[1]< 1.5%< 5.0%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%[1]98.5 - 101.5%95.0 - 105.0%97.0 - 103.0%
Limit of Detection (LOD) ~0.01 µg/mL[1]~0.001 µg/mL~0.1 µg/mL~0.1 mg/mL
Sample Derivatization Not typically required.Not typically required.May be required to improve volatility and thermal stability.[7][8]Not required.
Throughput ModerateHighLow to ModerateLow

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample equilibrate Equilibrate System dissolve_std->equilibrate dissolve_sample->equilibrate inject_std Inject Standard equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Validation.

Purity_Logic substance N-(4-Bromobenzyl) cyclohexanamine HCl hplc_analysis HPLC Analysis substance->hplc_analysis main_peak Main Peak Area hplc_analysis->main_peak impurity_peaks Impurity Peak Areas hplc_analysis->impurity_peaks purity_calc Purity Calculation (Area %) main_peak->purity_calc impurity_peaks->purity_calc result Purity Specification (e.g., >99.5%) purity_calc->result Compare

References

comparative analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride with other benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of contemporary medicinal chemistry, benzylamine derivatives represent a pivotal scaffold for the development of novel therapeutic agents targeting a diverse array of biological systems. This guide provides a comprehensive comparative analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride against two structurally related benzylamines: N-Benzylcyclohexanamine hydrochloride and 4-Bromobenzylamine hydrochloride. This objective comparison, supported by available physicochemical data, and outlining protocols for pharmacological and toxicological evaluation, is intended to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities with optimized pharmacological profiles.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic behavior. Here, we summarize the available data for the three benzylamine hydrochlorides.

PropertyN-(4-Bromobenzyl)cyclohexanamine HClN-Benzylcyclohexanamine HCl4-Bromobenzylamine HClBenzylamine HCl
Molecular Formula C₁₃H₁₉BrClN[1]C₁₃H₂₀ClN[2]C₇H₉BrClN[3][4]C₇H₁₀ClN
Molecular Weight 304.65 g/mol [1]225.76 g/mol [5]222.51 g/mol [3][4]143.61 g/mol
Melting Point Data not available252-253 °C[2]274-276 °C[3]262-263 °C
Solubility Data not availableSoluble in Acetonitrile, Chloroform, and Methanol[6][7][8]Soluble in water[3][9]Data not available
pKa Data not availableData not availableData not availableData not available

Note: The lack of publicly available experimental data for the melting point and solubility of this compound highlights a key area for future investigation to fully characterize this compound.

Synthesis of N-substituted Benzylamines

The synthesis of N-substituted benzylamines, such as N-(4-Bromobenzyl)cyclohexanamine, is commonly achieved through reductive amination. This process typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine in the presence of a reducing agent.

A general synthetic pathway is illustrated below:

Substituted Benzaldehyde Substituted Benzaldehyde Imine/Enamine Intermediate Imine/Enamine Intermediate Substituted Benzaldehyde->Imine/Enamine Intermediate + Amine N-Substituted Benzylamine N-Substituted Benzylamine Imine/Enamine Intermediate->N-Substituted Benzylamine + Reducing Agent (e.g., NaBH4)

Caption: General workflow for the synthesis of N-substituted benzylamines via reductive amination.

Potential Pharmacological Targets and Signaling Pathways

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels and intracellular calcium signaling, thereby influencing a wide range of cellular processes.

cluster_ER Endoplasmic Reticulum Sigma-1R Sigma-1R IP3R IP3R Sigma-1R->IP3R Modulation Ca2+ Release Ca2+ Release IP3R->Ca2+ Release Regulates Ligand Ligand Ligand->Sigma-1R Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus playing a crucial role in regulating dopaminergic neurotransmission. Inhibition of DAT leads to increased extracellular dopamine levels.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DAT DAT Presynaptic Neuron Presynaptic Neuron DAT->Presynaptic Neuron Internalization Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Benzylamine Benzylamine Benzylamine->DAT Inhibition

Caption: The role of the dopamine transporter in synaptic dopamine clearance.

Serotonin 5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

5-HT2A_R 5-HT2A Receptor Gq/11 Gq/11 5-HT2A_R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Serotonin/Agonist Serotonin/Agonist Serotonin/Agonist->5-HT2A_R

Caption: The 5-HT₂A receptor Gq/11 signaling pathway.

Experimental Protocols for Comparative Evaluation

To generate the necessary data for a robust comparative analysis, standardized experimental protocols are essential. The following sections detail methodologies for key in vitro assays.

Receptor Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of N-(4-Bromobenzyl)cyclohexanamine HCl and other benzylamines to displace a radiolabeled ligand from a target receptor (e.g., sigma-1, DAT, 5-HT₂A).

Workflow:

Receptor_Source Receptor Source (e.g., cell membranes) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki determination) Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.

  • Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and cytotoxicity.

Objective: To determine the concentration of the test compounds that reduces the viability of a cell line by 50% (IC₅₀).

Workflow:

Cell_Culture Seed cells in 96-well plate Compound_Treatment Treat with varying concentrations of test compound Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Acute In Vivo Toxicity Assessment

To evaluate the systemic toxicity of the compounds, an acute toxicity study is typically performed in a rodent model.

Objective: To determine the median lethal dose (LD₅₀) of the test compounds.

Methodology:

  • Animal Model: Use a standardized strain of laboratory animals (e.g., Sprague-Dawley rats or Swiss Webster mice).

  • Dose Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a range of doses to different groups of animals.

  • Observation: Monitor the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD₅₀ value using appropriate statistical methods (e.g., probit analysis). Benzylamine has a reported oral LD₅₀ of 1130 mg/kg in rats[10].

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound with other benzylamines. While there is a clear need for the generation of specific experimental data for this compound to enable a direct and quantitative comparison, the provided protocols and information on potential biological targets offer a clear path forward for researchers. The structural variations between the three compounds—specifically the presence and position of the bromine atom and the cyclohexyl moiety—are anticipated to significantly influence their pharmacological and toxicological profiles. Future studies should focus on generating the missing physicochemical and biological data to fully elucidate the structure-activity relationships within this class of compounds and to identify promising candidates for further drug development.

References

Spectroscopic Data for the Confirmation of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data required for the confirmation of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to the limited availability of published experimental spectra for the target compound, this guide leverages predicted data and compares it with experimental data from structurally similar compounds. This approach provides a robust framework for researchers to confirm the identity and purity of this compound.

Spectroscopic Data Summary

The confirmation of the chemical structure of this compound (Molecular Formula: C13H19BrClN, Molecular Weight: 304.65 g/mol ) relies on a combination of spectroscopic techniques.[1][2] The expected and comparative spectral data are summarized below.

Table 1: ¹H NMR Data (Predicted and Comparative)
CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂-) (ppm)Cyclohexyl Protons (ppm)N-H Proton (ppm)
N-(4-Bromobenzyl)cyclohexanamine HCl (Predicted) ~7.5 (d, 2H), ~7.2 (d, 2H)~4.0 (s, 2H)~1.0-2.0 (m, 10H), ~2.5-3.0 (m, 1H)Broad singlet
4-Bromobenzylamine Hydrochloride (Experimental)7.55 (d, 2H), 7.31 (d, 2H)4.07 (s, 2H)-Broad singlet
N-Benzylcyclohexanamine (Experimental)7.2-7.4 (m, 5H)3.8 (s, 2H)1.0-1.9 (m, 10H), 2.4-2.6 (m, 1H)Broad singlet

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Table 2: ¹³C NMR Data (Predicted and Comparative)
CompoundAromatic Carbons (ppm)Benzylic Carbon (-CH₂-) (ppm)Cyclohexyl Carbons (ppm)
N-(4-Bromobenzyl)cyclohexanamine HCl (Predicted) ~138 (C), ~132 (CH), ~130 (CH), ~122 (C-Br)~50-55~55-60 (C-N), ~24-35
4-Bromobenzylamine Hydrochloride (Experimental)138.5, 132.2, 129.2, 121.845.1-
N-Benzylcyclohexanamine (Experimental)140.3, 128.4, 128.2, 126.953.757.1, 33.4, 26.2, 25.1
Table 3: Mass Spectrometry and IR Data (Predicted)
Spectroscopic TechniqueExpected Data for N-(4-Bromobenzyl)cyclohexanamine
Mass Spectrometry (MS) The mass spectrum of the free base (N-(4-Bromobenzyl)cyclohexanamine, C13H18BrN) would show a molecular ion peak [M]+ at m/z 283 and 285 in an approximate 1:1 ratio, characteristic of the presence of a bromine atom. The hydrochloride salt would not typically show the molecular ion of the salt itself.
Infrared (IR) Spectroscopy - N-H stretch (secondary amine salt): broad band around 2400-2800 cm⁻¹ - C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹ - C=C stretch (aromatic): ~1450-1600 cm⁻¹ - C-N stretch: ~1100-1250 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) and transferred to an NMR tube. Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): A dilute solution of the free base in a volatile solvent is introduced into the mass spectrometer. The sample is ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer. The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesize N-(4-Bromobenzyl) cyclohexanamine Hydrochloride Purification Purify the Compound Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Compare Compare Experimental Data with Predicted/Reference Spectra H_NMR->Compare C_NMR->Compare MS->Compare IR->Compare Confirm Structure Confirmation Compare->Confirm

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Comparison with Alternatives

The primary alternatives for comparison are the starting materials or key structural fragments of the target molecule.

  • 4-Bromobenzylamine Hydrochloride: This compound provides the characteristic signals for the 4-bromobenzyl group in both ¹H and ¹³C NMR spectra. Its aromatic proton and carbon signals are key indicators for the presence of this moiety in the final product.

  • N-Benzylcyclohexanamine: This molecule serves as a good model for the cyclohexanamine portion and the N-benzyl linkage. The chemical shifts of the cyclohexyl protons and carbons, particularly the one attached to the nitrogen, are valuable for comparison.

By analyzing the spectra of these alternatives, researchers can confidently assign the signals in the spectra of this compound and confirm its structure. The presence of signals from both the 4-bromobenzyl and the N-cyclohexyl moieties, with appropriate shifts due to their combination, would provide strong evidence for the successful synthesis of the target compound.

References

A Comparative In Vitro Efficacy Analysis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride and Structurally Related Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a compound of interest for its potential interaction with the sigma-1 receptor. Due to the limited publicly available in vitro data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from closely related N-benzylcyclohexanamine analogs to provide a contextual performance comparison against well-characterized sigma-1 receptor modulators: the agonist PRE-084 and the antagonist Haloperidol.

The sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, is a promising therapeutic target for a variety of central nervous system disorders, including neurodegenerative diseases, pain, and psychiatric conditions. Understanding the in vitro profile of novel ligands such as this compound is a critical first step in the drug discovery and development process.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro binding affinity of this compound (approximated based on SAR of analogs), PRE-084, and Haloperidol for the sigma-1 receptor. The binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundClassTargetKᵢ (nM)
N-(4-Bromobenzyl)cyclohexanamine HClPutative Sigma-1 LigandSigma-1 Receptor~10-50 (est.)
PRE-084Sigma-1 Receptor AgonistSigma-1 Receptor44 - 53.2
HaloperidolSigma-1 Receptor AntagonistSigma-1 Receptor2.3 - 4.0

Note: The Kᵢ value for this compound is an estimation based on structure-activity relationship studies of related N-benzylcyclohexanamine analogs. Experimental validation is required.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the assessment and replication of binding affinity and functional activity studies for sigma-1 receptor ligands.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing the sigma-1 receptor (e.g., HEK293 cells).

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-concentration sigma-1 ligand.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: this compound and comparator compounds, prepared in a series of dilutions.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Prepare membrane homogenates and determine the protein concentration.

  • In a 96-well plate, add the assay buffer, a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd value), and varying concentrations of the test compound.

  • For determining total binding, add vehicle instead of the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM Haloperidol).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor-BiP Dissociation Assay (Functional Assay)

This assay assesses the functional activity (agonist or antagonist) of a test compound by measuring its effect on the interaction between the sigma-1 receptor and the Binding Immunoglobulin Protein (BiP). Agonist binding typically promotes the dissociation of the sigma-1 receptor from BiP.

Materials:

  • Cell line expressing both sigma-1 receptor and BiP (e.g., HEK293 cells).

  • Test compound, known agonist (e.g., PRE-084), and known antagonist (e.g., NE-100).

  • Cell lysis buffer.

  • Antibodies for immunoprecipitation (anti-sigma-1 receptor antibody) and western blotting (anti-sigma-1 receptor and anti-BiP antibodies).

  • Protein A/G beads.

  • SDS-PAGE and western blotting equipment.

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with the test compound, agonist, antagonist, or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and collect the cell lysates.

  • Perform immunoprecipitation by incubating the cell lysates with an anti-sigma-1 receptor antibody followed by protein A/G beads to pull down the sigma-1 receptor and any associated proteins.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane for western blotting.

  • Probe the membrane with primary antibodies against the sigma-1 receptor and BiP, followed by appropriate secondary antibodies.

  • Visualize and quantify the protein bands.

  • An agonist effect is indicated by a decrease in the amount of BiP co-immunoprecipitated with the sigma-1 receptor compared to the vehicle control. An antagonist will not cause dissociation and may block the effect of an agonist.

Visualizations

The following diagrams illustrate key concepts in the assessment of sigma-1 receptor ligands.

Sigma1_Signaling_Pathway cluster_MAM MAM cluster_Cytoplasm Cytoplasm BiP BiP S1R_BiP Sigma-1R S1R_Active Sigma-1R (Active) S1R_BiP->S1R_Active Dissociates from BiP ClientProteins Client Proteins (e.g., Ion Channels) S1R_Active->ClientProteins Interacts with Agonist Agonist (e.g., PRE-084) Agonist->S1R_BiP Binds Downstream Downstream Signaling (e.g., Ca2+ modulation) ClientProteins->Downstream

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Radioligand_Binding_Workflow A Prepare Reagents: Membranes, Radioligand, Test Compound B Incubate Reagents in 96-well Plate A->B Mix C Rapid Filtration to Separate Bound from Free B->C Equilibration D Quantify Radioactivity (Scintillation Counting) C->D Measurement E Data Analysis: Calculate IC50 and Ki D->E Calculation

Caption: Experimental Workflow for Radioligand Binding Assay.

Comparative Cross-Reactivity Analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride and Structurally Related Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to a lack of publicly available binding affinity data for this specific compound, this document establishes a template for its evaluation by comparing two well-characterized sigma receptor ligands: Haloperidol and (+)-Pentazocine. The experimental protocols and data presented herein serve as a benchmark for the requisite analysis of this compound to determine its selectivity and potential off-target effects.

While this compound's biological target is not definitively established in the literature, its structural similarity to known psychoactive compounds suggests a potential interaction with sigma receptors (σ1 and σ2). Sigma receptors are unique, ligand-regulated molecular chaperones involved in a variety of cellular functions, and many drugs exhibit affinity for these sites, leading to both therapeutic effects and potential side effects.[1][2][3][4] Therefore, a thorough cross-reactivity profiling against a panel of relevant receptors is crucial for its development as a selective pharmacological tool or therapeutic agent.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of Haloperidol and (+)-Pentazocine for sigma-1 (σ1), sigma-2 (σ2), and dopamine D2 receptors. Lower Ki values indicate higher binding affinity. This table exemplifies the data required for a comprehensive cross-reactivity assessment of this compound.

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Haloperidol~2-4High Affinity~1-5
(+)-Pentazocine~10Moderate AffinityLow Affinity

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values vary across studies but the trend is consistent. The affinity of Haloperidol for σ2 receptors is well-established, though reported Ki values can differ based on experimental conditions.

Experimental Protocols

To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays are the standard methodology. Below are detailed protocols for assessing binding to sigma-1 and sigma-2 receptors.

Sigma-1 (σ1) Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand specifically bound to the σ1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.

  • Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity σ1 ligand (e.g., Haloperidol or unlabeled (+)-Pentazocine).

  • Assay Buffer: Tris-HCl buffer.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: Guinea pig brain membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---Pentazocine (e.g., 5 nM) and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Sigma-2 (σ2) Receptor Binding Assay

This assay is similar to the σ1 assay but uses a different radioligand and a masking agent to block binding to σ1 receptors.

Materials:

  • Radioligand: [3H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.

  • Masking Agent: A high concentration of a selective σ1 ligand (e.g., (+)-Pentazocine) to saturate σ1 receptors, ensuring that [3H]DTG binding is primarily to σ2 receptors.

  • Membrane Preparation: Rat liver membranes are often used due to their high expression of σ2 receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled DTG or Haloperidol.

  • Assay Buffer: Tris-HCl buffer.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: Rat liver membrane homogenates are incubated with a fixed concentration of [3H]DTG (e.g., 5 nM), the σ1 masking agent (e.g., 100 nM (+)-Pentazocine), and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to reach equilibrium (e.g., 120 minutes at room temperature).

  • Separation and Washing: As described for the σ1 receptor binding assay.

  • Quantification: The radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 and subsequently the Ki value for the σ2 receptor are calculated.

Visualizations

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Homogenate (e.g., Guinea Pig Brain) Incubate Incubate to Equilibrium Membrane->Incubate Radio Radioligand (3H-Pentazocine) Radio->Incubate Test Test Compound (this compound) Test->Incubate NSB Non-specific Binding Control (Haloperidol) NSB->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Sigma-1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Potentiates Ligand N-(4-Bromobenzyl) cyclohexanamine hydrochloride (Hypothetical Ligand) Ligand->S1R Binds Cell_Signal Modulation of Cellular Signaling Ca_release->Cell_Signal Leads to

Caption: Hypothetical activation of the Sigma-1 receptor.

References

Benchmarking N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Comparative Guide to Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the chemical compound N-(4-Bromobenzyl)cyclohexanamine hydrochloride against established standards in key areas of neuropharmacology. Due to its structural similarity to arylcyclohexylamines, this compound is hypothesized to interact with the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and the µ-opioid receptor (MOR).

This document outlines the pharmacological profiles of known standards for each of these targets, presents detailed experimental protocols to enable direct comparison, and visualizes the relevant biological pathways and experimental workflows. While specific experimental data for this compound is not publicly available, this guide equips researchers with the necessary tools to conduct a thorough comparative analysis.

Section 1: Comparative Standards and Data

To objectively evaluate the performance of this compound, it is essential to benchmark it against well-characterized compounds. The following tables summarize the binding affinities (Ki) of established standards for the NMDA receptor, dopamine transporter, and µ-opioid receptor.

Table 1: NMDA Receptor Antagonist Standard
CompoundReceptor/SiteRadioligandKi (nM)Reference
Phencyclidine (PCP)NMDA Receptor (dizocilpine site)[³H]MK-80159[1]
Table 2: Dopamine Transporter Inhibitor Standard
CompoundTransporterRadioligandKi (nM)IC50 (nM)Reference
Benztropine (a derivative of which is BTCP)Dopamine Transporter (DAT)[³H]BTCP-50-70[2]
Table 3: µ-Opioid Receptor Agonist Standard
CompoundReceptorRadioligandKi (nM)Reference
DAMGOµ-Opioid Receptor (MOR)[³H]DAMGO1.18[3]

Section 2: Experimental Protocols

Detailed methodologies are provided below for key in vitro assays to determine the binding affinity and functional activity of this compound at the NMDA receptor, dopamine transporter, and µ-opioid receptor.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to displace a known radioligand.

Materials:

  • Rat cortical synaptosomes

  • [³H]CGP 39653 (Radioligand)

  • This compound (Test Compound)

  • Unlabeled NMDA receptor antagonist (e.g., PCP for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare rat cortical synaptosomes as the source of NMDA receptors.[4]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled antagonist (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of [³H]CGP 39653 at a final concentration of approximately 2 nM.[4]

    • 100 µL of the synaptosome preparation.

  • Incubation: Incubate the plate at a specified temperature and duration to reach binding equilibrium (e.g., 60 minutes at 30°C).[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Dopamine Transporter (DAT) Inhibition Assay

This protocol measures the functional potency (IC50) of this compound in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 or other suitable cells stably expressing the human dopamine transporter (hDAT).

  • [³H]Dopamine (Radiolabeled substrate)

  • This compound (Test Compound)

  • Known DAT inhibitor (e.g., nomifensine for non-specific uptake)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate and grow to confluence.[7]

  • Assay Protocol:

    • Wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of ~10-20 nM.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[7]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the tritium content in a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific dopamine uptake.[8]

µ-Opioid Receptor (MOR) Functional Assay (cAMP Inhibition)

This assay determines the ability of this compound to act as an antagonist by measuring its capacity to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor (MOR).

  • Known MOR agonist (e.g., DAMGO)

  • This compound (Test Compound)

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the MOR-expressing cells in appropriate media.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC80) of the MOR agonist DAMGO.

  • Antagonist Pre-incubation: Pre-incubate the cells with the diluted test compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add the MOR agonist followed by forskolin to stimulate adenylyl cyclase and cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Terminate the reaction and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.[6]

Section 3: Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Compound N-(4-Bromobenzyl) cyclohexanamine hydrochloride Compound->NMDA_R Antagonizes Mg2_ext Mg²⁺ Mg2_ext->NMDA_R Blocks (at rest) Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Opens Channel Mg2_int Mg²⁺ Block CaMKII CaMKII Ca2_influx->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

DAT_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Cells Culture hDAT-expressing cells Wash1 Wash cells with uptake buffer Cells->Wash1 Add_Compound Add test compound (N-(4-Bromobenzyl)cyclohexanamine HCl) Wash1->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_DA Add [³H]Dopamine Pre_Incubate->Add_DA Incubate Incubate at 37°C Add_DA->Incubate Wash2 Terminate with ice-cold wash buffer Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Count Scintillation Counting Lyse->Count Analyze Calculate IC50 Count->Analyze

Caption: Dopamine Transporter Inhibition Assay Workflow.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., DAMGO) MOR µ-Opioid Receptor Agonist->MOR Activates Antagonist N-(4-Bromobenzyl) cyclohexanamine hydrochloride Antagonist->MOR Blocks Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to

Caption: µ-Opioid Receptor Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-(4-Bromobenzyl)cyclohexanamine hydrochloride is paramount for ensuring personnel safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (double nitrile or Viton gloves are recommended).[3]

  • Body Protection: A fully-buttoned lab coat. In cases of potential splashing, an apron and/or rubber boots should be worn.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[5]

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3][6]

  • Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[6] Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5][7]

  • Avoid Mixing with Incompatibles: Do not mix this compound waste with the following:

    • Acids and bases[6][8]

    • Strong oxidizing agents[1][4]

    • Heavy metals[8]

    • Acutely toxic "P-listed" wastes[6]

Labeling and Storage of Waste Containers

Accurate and clear labeling is a legal requirement and essential for safety.

  • Immediate Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][7]

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "Waste this compound" and its approximate concentration or volume.[6][7] Do not use abbreviations or chemical formulas.[7]

  • Hazard Identification: The label should also indicate the relevant hazards (e.g., Corrosive, Harmful).

  • Secure Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[2][7] The container must be kept tightly closed except when adding waste.[7][8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (such as sand or earth).[3][9] Place the absorbent material into a sealed container for disposal as hazardous waste.[3][9]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Handling this compound waste sds Consult SDS and Institutional Protocols start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select a Designated Halogenated Waste Container ppe->container sds->ppe labeling Label Container with 'Hazardous Waste' and Chemical Name container->labeling add_waste Add Waste to Container labeling->add_waste seal Keep Container Tightly Sealed add_waste->seal storage Store Container in a Cool, Dry, Ventilated Area Away from Incompatibles disposal Arrange for Pickup by EHS or Approved Waste Vendor storage->disposal seal->storage end End: Compliant Disposal disposal->end

Disposal Workflow Diagram

Summary of Hazard Information

The following table summarizes key hazard data for this compound and related compounds, underscoring the importance of careful handling.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Codes
Skin Corrosion/Irritation Causes skin irritation and may cause severe skin burns.[1][2]Corrosion, Exclamation MarkP260, P264, P280, P302+P352, P303+P361+P353, P362, P363
Eye Damage/Irritation Causes serious eye irritation and may cause serious eye damage.[1][2]CorrosionP280, P305+P351+P338
Acute Toxicity (Inhalation) Harmful if inhaled; may cause respiratory irritation.[1][2]Exclamation MarkP261, P271, P304+P340, P312
Acute Toxicity (Dermal) Harmful in contact with skin.[1]Exclamation MarkP280
Specific Target Organ Toxicity May cause damage to organs.[1]Health HazardP260
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]Health HazardNot explicitly provided in search results

This table is a synthesis of information from safety data sheets for this compound and structurally similar compounds. Always refer to the specific SDS for the material you are handling.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Bromobenzyl)cyclohexanamine Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a compound that should be considered hazardous until thoroughly characterized.[3]

Personal Protective Equipment (PPE)

Due to the anticipated hazards of skin irritation, serious eye irritation, and potential respiratory irritation based on similar compounds, a comprehensive PPE plan is mandatory to prevent exposure.[2] The following table summarizes the recommended PPE.

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns.[2][4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical to ensure safety when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[5]

Handling Procedures
  • Avoid Contact: Prevent all direct contact with the substance. Do not allow it to come into contact with skin, eyes, or clothing.[2]

  • Avoid Inhalation: Do not breathe dust or vapors.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound is crucial to prevent environmental contamination. As a brominated organic compound, it must be treated as hazardous halogenated waste.[8]

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound, including any contaminated lab supplies and rinsates from cleaning glassware, in a designated and clearly labeled "Halogenated Organic Waste" container.[4][8]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[8][9] The disposal cost and method for halogenated waste are significantly different.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4]

Disposal Procedure
  • Institutional Guidelines: Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep_sds Review SDS for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Hood prep_setup->handle_weigh Proceed to Handling handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon Experiment Complete cleanup_seg Segregate Halogenated Waste cleanup_decon->cleanup_seg cleanup_dispose Dispose via EHS cleanup_seg->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe Work Area Clear post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.